Product packaging for CRS400393(Cat. No.:)

CRS400393

Cat. No.: B1192433
M. Wt: 398.44
InChI Key: DJVRLBSDVPLXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CRS400393 is a novel, synthetic benzothiazole amide compound identified as a potent, broad-spectrum antimycobacterial agent for research applications . This advanced lead compound demonstrates excellent in vitro potency against a range of mycobacterial pathogens, including Mycobacterium abscessus complex (MIC 0.03-0.12 μg/mL) and Mycobacterium tuberculosis (MIC 0.12-0.5 μg/mL) . Its primary mechanism of action is attributed to the inhibition of the mycobacterial membrane protein Large 3 (MmpL3) . MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate (TMM) across the inner membrane, a critical step in the biosynthesis of the mycobacterial cell wall . By disrupting this process, this compound causes the accumulation of TMM intracellularly and depletes the downstream components necessary for building the mature, impermeable cell wall, ultimately leading to bacterial cell death . Metabolic labeling studies and the mapping of resistance mutations to the mmpL3 gene further confirm this target . Beyond its promising in vitro profile, this compound has demonstrated in vivo efficacy in a mouse model of chronic M. abscessus lung infection, showing significant reductions in bacterial load . This compound is specifically recommended for use in non-clinical research to study novel antimycobacterial therapies, investigate MmpL3 function, and explore mechanisms of cell wall biosynthesis in mycobacteria. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21F3N2O2S B1192433 CRS400393

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21F3N2O2S

Molecular Weight

398.44

IUPAC Name

N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide

InChI

InChI=1S/C18H20Cl2N2OS/c1-17-4-2-6-18(10-17,7-3-5-17)15(23)22-16-21-13-9-11(19)8-12(20)14(13)24-16/h8-9H,2-7,10H2,1H3,(H,21,22,23)

InChI Key

DJVRLBSDVPLXGU-UHFFFAOYSA-N

SMILES

CC12CCCC(C1)(CCC2)C(=O)NC3=NC4=C(S3)C(=CC(=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRS-400393;  CRS 400393;  CRS400393

Origin of Product

United States

Foundational & Exploratory

CRS400393: A Technical Guide to a Novel Antimycobacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRS400393 is a potent, mycobacteria-specific, small molecule inhibitor belonging to the benzothiazole amide class of compounds. It has demonstrated significant in vitro and in vivo activity against a broad spectrum of mycobacteria, including drug-resistant strains of Mycobacterium tuberculosis and clinically challenging nontuberculous mycobacteria (NTM) such as Mycobacterium abscessus and Mycobacterium avium complex. The primary mechanism of action of this compound is the inhibition of the essential mycobacterial membrane protein large 3 (MmpL3), a transporter responsible for the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall. This disruption of cell wall biosynthesis leads to bacterial cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its antimycobacterial activity, and detailed experimental protocols relevant to its study.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, coupled with the intrinsic drug resistance of many nontuberculous mycobacteria, presents a significant global health challenge. There is an urgent need for novel antimycobacterial agents with new mechanisms of action. This compound has emerged from high-throughput screening and subsequent medicinal chemistry optimization as a promising lead compound.[1][2] Its specificity for mycobacteria and potent activity against clinically relevant species make it a valuable subject of research and potential drug development.

Mechanism of Action: Targeting MmpL3

This compound exerts its antimycobacterial effect by targeting MmpL3, a member of the resistance-nodulation-division (RND) superfamily of transporters.[3] MmpL3 is essential for the viability of mycobacteria as it facilitates the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, across the cytoplasmic membrane.[3][4][5] Mycolic acids are long-chain fatty acids that form the characteristic outer layer of the mycobacterial cell wall, providing a crucial barrier against antibiotics and host immune responses.

The inhibition of MmpL3 by this compound disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and preventing the synthesis of mature mycolic acids and their incorporation into the cell wall.[2] This disruption of cell wall integrity ultimately results in bacterial cell death. Evidence suggests that this compound and other MmpL3 inhibitors may function by dissipating the proton motive force (PMF) across the mycobacterial cell membrane, which is the energy source for MmpL3-mediated transport.[6]

Signaling Pathway Diagram

Mycolic_Acid_Transport_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Precursor Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Biosynthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Incorporation Mycolic Acid Incorporation into Cell Wall MmpL3->Mycolic_Acid_Incorporation Translocation PMF Proton Motive Force (H+) PMF->MmpL3 Powers This compound This compound This compound->MmpL3 Inhibits This compound->PMF Dissipates

Caption: Inhibition of Mycolic Acid Transport by this compound.

Quantitative Data

The antimycobacterial activity of this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays against a panel of mycobacterial species.

Mycobacterial SpeciesStrainMIC (µg/mL)Reference
Mycobacterium abscessusATCC 199770.03 - 0.12[1][2]
Mycobacterium abscessus (Clinical Isolates)Multiple≤0.03 - 0.5[2]
Mycobacterium avium complex (MAC)Multiple1 - 2[1][2]
Mycobacterium tuberculosisH37Rv≤0.12 - 0.5[2]

Experimental Protocols

Synthesis of this compound

This compound is a benzothiazole amide. A general synthetic route involves the amide coupling of a substituted 2-aminobenzothiazole with a cycloalkyl carboxylic acid.[1][2]

Materials:

  • Substituted 2-aminobenzothiazole

  • Variably substituted cycloalkyl carboxylic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

  • N,N-diisopropylethylamine (DIEA)

  • Dichloroethane (DCE)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 2-aminobenzothiazole and the cycloalkyl carboxylic acid in dichloroethane.

  • Add HATU and DIEA to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and hexanes as the eluent.

  • Characterize the final product by NMR and LC-MS to confirm its identity and purity.[1]

Workflow for Synthesis of this compound

Synthesis_Workflow start Start reactants Dissolve 2-aminobenzothiazole and carboxylic acid in DCE start->reactants coupling Add HATU and DIEA reactants->coupling reaction Stir at Room Temperature coupling->reaction purification Purify by Column Chromatography reaction->purification characterization Characterize by NMR and LC-MS purification->characterization end End characterization->end

Caption: General workflow for the synthesis of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against mycobacteria can be determined using the broth microdilution method.

Materials:

  • Mycobacterial culture in logarithmic growth phase

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the mycobacterial strain to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for the appropriate duration (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slow-growing mycobacteria).

  • After incubation, add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change.

In Vivo Efficacy in a Mouse Model of M. abscessus Lung Infection

A chronic lung infection model in immunocompetent mice is used to evaluate the in vivo efficacy of this compound.

Materials:

  • C57BL/6 mice

  • Mycobacterium abscessus culture

  • Agar

  • This compound formulation for administration (e.g., intrapulmonary microspray)

  • Anesthetic

Procedure:

  • Prepare agar beads containing a known concentration of M. abscessus.

  • Anesthetize the mice and intratracheally infect them with the M. abscessus-containing agar beads to establish a chronic lung infection.[7][8]

  • After a set period to allow the infection to establish (e.g., 7 days), begin treatment with this compound.

  • Administer this compound daily for a specified duration (e.g., 4 weeks) via a suitable route, such as intrapulmonary microspray.[2]

  • Include a vehicle control group and potentially a positive control group treated with a standard antibiotic (e.g., azithromycin).[2]

  • At the end of the treatment period, euthanize the mice and harvest the lungs.

  • Homogenize the lung tissue and plate serial dilutions on appropriate agar to determine the bacterial load (Colony Forming Units - CFU).

  • Statistically compare the CFU counts between the treatment and control groups to assess the efficacy of this compound.[2]

Mycolic Acid Transport Assay

This assay is used to confirm the effect of this compound on mycolic acid transport.

Materials:

  • Mycobacterial culture

  • [1,2-¹⁴C]acetic acid (radiolabel)

  • This compound

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

Procedure:

  • Grow a mycobacterial culture to mid-log phase and treat with this compound at a concentration above the MIC.

  • Add [1,2-¹⁴C]acetic acid to the culture and incubate to allow for the incorporation of the radiolabel into newly synthesized mycolic acids.

  • Harvest the bacterial cells and extract the total lipids using a chloroform/methanol mixture.

  • Separate the different lipid species, including TMM and other mycolic acid-containing lipids, using thin-layer chromatography.

  • Visualize the radiolabeled lipids by autoradiography.

  • Inhibition of MmpL3 will result in an accumulation of radiolabeled TMM in the cytoplasm and a decrease in its translocation to the periplasm for incorporation into the cell wall.[4]

Conclusion

This compound is a promising antimycobacterial agent with a novel mechanism of action that targets the essential MmpL3 transporter. Its potent activity against a wide range of mycobacteria, including drug-resistant strains, highlights its potential as a lead compound for the development of new therapies for tuberculosis and nontuberculous mycobacterial infections. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance our understanding and application of this important new class of antimycobacterial compounds.

References

CRS400393: A Technical Guide to a Promising Antimycobacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of CRS400393, a potent and specific inhibitor of the mycobacterial mycolic acid transporter MmpL3. This document summarizes its known physicochemical properties, with a focus on solubility, outlines its mechanism of action, and provides detailed experimental protocols relevant to its preclinical assessment.

Physicochemical Properties

This compound is a novel benzothiazole amide with the chemical formula C₁₉H₂₁F₃N₂O₂S and a molecular weight of 398.44 g/mol .[1] It is described as a solid powder.[1]

Solubility Data

A critical aspect of preclinical drug development is the characterization of a compound's solubility. To date, publicly available quantitative solubility data for this compound is limited. The primary available information indicates that this compound is soluble in dimethyl sulfoxide (DMSO).[1] For progression in drug development, a thorough understanding of its solubility in aqueous and physiologically relevant media is essential.

In the absence of specific quantitative data for this compound, the following table outlines the key solubility parameters that should be determined.

ParameterSolvent/MediaPurpose
Kinetic Solubility Phosphate Buffered Saline (PBS), pH 7.4Provides an early indication of solubility under physiological pH, useful for initial screening and assay development.
Simulated Gastric Fluid (SGF)Assesses solubility in the acidic environment of the stomach, relevant for oral formulation considerations.
Simulated Intestinal Fluid (SIF)Evaluates solubility in the neutral to slightly alkaline environment of the small intestine, crucial for predicting oral absorption.
Thermodynamic Solubility Aqueous Buffers (pH range 2-8)Determines the true equilibrium solubility at different pH values, providing insights into the compound's intrinsic solubility and pKa.
Biorelevant Media (e.g., FaSSIF, FeSSIF)Simulates the composition of intestinal fluids in the fasted and fed states, offering a more accurate prediction of in vivo dissolution and absorption.
Co-solvent Mixtures (e.g., DMSO/water, ethanol/water)Characterizes solubility in systems often used for in vitro assays and initial formulation development.

Mechanism of Action: Targeting MmpL3

This compound exerts its antimycobacterial effect by targeting MmpL3 (Mycobacterial Membrane Protein Large 3). MmpL3 is an essential inner membrane transporter in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids. Mycolic acids are major components of the unique and impermeable mycobacterial cell wall.

The inhibition of MmpL3 disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately bacterial death. This targeted mechanism of action makes MmpL3 an attractive target for novel anti-tuberculosis therapies.

Below is a diagram illustrating the role of MmpL3 in the mycolic acid pathway and the inhibitory action of compounds like this compound.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid Mycolic Acid Synthesis TMM_Synthase TMM Synthase (Pks13) Mycolic_Acid->TMM_Synthase Trehalose Trehalose Trehalose->TMM_Synthase TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Export TMM_periplasm TMM MmpL3->TMM_periplasm Ag85 Antigen 85 Complex (Ag85) TMM_periplasm->Ag85 TDM Trehalose Dimycolate (TDM) Ag85->TDM Mycolyl_AG Mycolyl-Arabinogalactan Ag85->Mycolyl_AG Cell_Wall Cell Wall Assembly TDM->Cell_Wall Mycolyl_AG->Cell_Wall This compound This compound This compound->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by this compound blocks TMM export.

Experimental Protocols

Given the lack of specific published protocols for this compound, this section provides a detailed, generalized methodology for determining the kinetic and thermodynamic solubility of a novel compound, which can be adapted for this compound.

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of a compound's solubility upon its addition from a DMSO stock solution into an aqueous buffer.

Workflow:

Kinetic_Solubility_Workflow start Start: Compound in DMSO Stock dispense Dispense Compound Stock into Microplate start->dispense add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) dispense->add_buffer shake Incubate and Shake (e.g., 2 hours at room temperature) add_buffer->shake read_turbidity Measure Turbidity (Nephelometry or UV-Vis Spectrophotometry) shake->read_turbidity analyze Analyze Data to Determine Precipitation Point read_turbidity->analyze end End: Report Kinetic Solubility analyze->end Thermodynamic_Solubility_Workflow start Start: Excess Solid Compound add_buffer Add Aqueous Buffer to Vials start->add_buffer add_compound Add Excess Solid Compound to Each Vial add_buffer->add_compound equilibrate Equilibrate with Shaking (e.g., 24-48 hours at 37°C) add_compound->equilibrate separate Separate Undissolved Solid (Centrifugation or Filtration) equilibrate->separate quantify Quantify Compound Concentration in Supernatant (e.g., HPLC-UV) separate->quantify end End: Report Thermodynamic Solubility quantify->end

References

Methodological & Application

No Publicly Available Data for CRS400393 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for the compound CRS400393 have yielded no publicly available scientific literature or data regarding its in vivo dosage, preclinical studies, mechanism of action, or any related experimental protocols.

Despite employing various search strategies, including alternative naming conventions and broader searches for related compound series, no information on this compound could be retrieved. This suggests that this compound may be an internal research compound that has not yet been disclosed in publications, a developmental code for a drug not yet in the public domain, or a nomenclature that is not currently recognized in scientific databases.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams for this compound at this time. Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or await public disclosure of data through scientific conferences, peer-reviewed journals, or patent applications.

Application of CRS400393 in Cancer Research: A Review of Current Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive overview of the current scientific understanding of the compound CRS400393. Initial interest in this molecule for cancer research applications has prompted a thorough review of existing literature. This document clarifies the established biological activity of this compound and explores the potential of its broader chemical class, benzothiazole amides, in oncology.

Important Note: Scientific literature to date describes this compound as a potent antimycobacterial agent. There are currently no published studies detailing its application in cancer research. The information presented herein is based on its documented activity and the established anticancer potential of the broader benzothiazole amide chemical family.

Part 1: this compound - An Antimycobacterial Agent

This compound has been identified as a potent and specific inhibitor of mycobacterial growth.[1][2][3] Its primary mechanism of action is the targeting of MmpL3, a crucial transporter of mycolic acids in mycobacteria.[2][3][4]

Quantitative Data: Antimycobacterial Activity of this compound

The following table summarizes the reported minimum inhibitory concentration (MIC) values of this compound against various mycobacterial species.

Mycobacterial SpeciesMIC Range (μg/mL)Reference
Mycobacterium abscessus0.03 - 0.12[2]
Other rapid-growing NTM0.03 - 0.12[2]
Mycobacterium avium complex (MAC)1 - 2[2]
Mycobacterium tuberculosis0.12 - 0.5[4]
Mechanism of Action: MmpL3 Inhibition

The proposed mechanism of action for this compound in mycobacteria is the inhibition of the MmpL3 transporter, which is essential for the formation of the mycobacterial cell wall.

cluster_mycobacterium Mycobacterium MmpL3 MmpL3 Transporter CellWall Mycolic Acid Cell Wall MmpL3->CellWall Mycolic Acid Precursor Delivery TMM Trehalose Monomycolate TMM->MmpL3 Transport This compound This compound This compound->MmpL3 Inhibition cluster_cancer_cell Cancer Cell BTA Benzothiazole Amide Derivative Proliferation Uncontrolled Proliferation BTA->Proliferation Inhibits Survival Enhanced Survival BTA->Survival Inhibits Apoptosis Apoptosis BTA->Apoptosis Induces CellCycleArrest Cell Cycle Arrest BTA->CellCycleArrest Induces cluster_workflow Preclinical Evaluation Workflow InVitro In Vitro Studies InVivo In Vivo Studies InVitro->InVivo Mechanism Mechanism of Action Studies InVivo->Mechanism Tox Toxicity Profiling Mechanism->Tox Lead Lead Optimization Tox->Lead

References

CRS400393: Application and Protocols in Mycobacterial Research, Not Neuroscience

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the potential applications of CRS400393 reveal its role as a potent antimycobacterial agent, with no current scientific literature supporting its use in neuroscience experiments. This document serves to clarify the established mechanism and application of this compound based on available data, and to provide a structured overview for researchers interested in its antimycobacterial properties.

Summary of Key Findings

  • Primary Target: this compound is a specific inhibitor of MmpL3, a crucial mycolic acid transporter in mycobacteria.[1]

  • Application: Its primary application is in the field of infectious disease research, specifically as a potential therapeutic agent against mycobacterial infections.

  • No Neuroscience Link: Extensive searches of scientific databases and literature have not yielded any studies or data related to the use of this compound in neuroscience research.

Mechanism of Action: Targeting Mycobacterial Cell Wall Synthesis

This compound exerts its antimycobacterial effect by disrupting the transport of mycolic acids, which are essential components of the mycobacterial cell wall. This targeted inhibition of MmpL3 leads to a breakdown in cell wall integrity and ultimately, bacterial cell death.

cluster_bacterium Mycobacterium This compound This compound MmpL3 MmpL3 Transporter This compound->MmpL3 Inhibits Cell_Wall Mycobacterial Cell Wall MmpL3->Cell_Wall Incorporation Mycolic_Acid Mycolic Acid Precursors Mycolic_Acid->MmpL3 Transport

Caption: Mechanism of action of this compound.

Hypothetical Experimental Workflow for Antimycobacterial Activity Assessment

While no neuroscience protocols exist for this compound, a standard workflow for evaluating its antimycobacterial efficacy can be outlined. This serves as a guide for researchers in the appropriate field.

cluster_workflow Antimycobacterial Activity Workflow A 1. Bacterial Culture (e.g., M. tuberculosis) C 3. Minimum Inhibitory Concentration (MIC) Assay A->C B 2. Compound Preparation (this compound Stock Solution) B->C D 4. Cytotoxicity Assay (e.g., on mammalian cells) C->D E 5. In Vivo Efficacy Study (e.g., mouse model of infection) D->E F 6. Data Analysis and Pharmacokinetic Studies E->F

Caption: Workflow for assessing antimycobacterial activity.

Quantitative Data

Currently, there is no publicly available quantitative data such as IC50 or EC50 values for this compound from the initial searches. Further specific studies on its antimycobacterial properties would be required to establish these parameters.

Protocols for Antimycobacterial Studies

Detailed protocols for assessing the antimycobacterial activity of compounds like this compound would typically involve the following, which can be adapted from standard microbiology and pharmacology methodologies:

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a mycobacterial strain.

  • Methodology:

    • Prepare a serial dilution of this compound in a suitable broth medium (e.g., Middlebrook 7H9).

    • Inoculate the wells of a microtiter plate with a standardized suspension of the mycobacterial strain.

    • Add the different concentrations of this compound to the wells.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for a specified period).

    • Determine the MIC by visual inspection for the lowest concentration that prevents turbidity.

2. Mammalian Cell Cytotoxicity Assay:

  • Objective: To assess the toxicity of this compound against mammalian cell lines to determine its therapeutic index.

  • Methodology:

    • Culture a suitable mammalian cell line (e.g., HepG2, A549) in a 96-well plate.

    • Expose the cells to a range of concentrations of this compound.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard assay such as MTT, XTT, or CellTiter-Glo.

    • Calculate the 50% cytotoxic concentration (CC50).

3. In Vivo Efficacy Studies:

  • Objective: To evaluate the therapeutic efficacy of this compound in an animal model of mycobacterial infection.

  • Methodology:

    • Infect a suitable animal model (e.g., BALB/c mice) with a pathogenic mycobacterial strain.

    • Administer this compound at different doses and schedules.

    • Monitor the animals for clinical signs of infection and body weight changes.

    • At the end of the treatment period, euthanize the animals and determine the bacterial load in target organs (e.g., lungs, spleen).

    • Compare the bacterial burden in treated versus untreated groups to assess efficacy.

References

Application Notes and Protocols for Efficacy Measurement

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on CRS400393: Initial research indicates that this compound is an antimycobacterial agent that targets MmpL3, a mycolic acid transporter essential for Mycobacterium tuberculosis.[1] Therefore, its efficacy is typically measured using microbiological techniques such as determining the Minimum Inhibitory Concentration (MIC) against mycobacterial strains.

The detailed request for signaling pathway analysis suggests a potential interest in immunomodulatory agents, for instance, those targeting the STING (Stimulator of Interferon Genes) pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an immune response.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancer.[2][3]

Consequently, these application notes will focus on the techniques for measuring the efficacy of a hypothetical STING inhibitor, designated as "Compound X" , to align with the detailed requirements of the request.

Application Note 1: In Vitro Characterization of Compound X, a Novel STING Inhibitor

Objective: To outline a series of in vitro assays to determine the potency and mechanism of action of Compound X in inhibiting the cGAS-STING signaling pathway.

Background: The cGAS-STING pathway is a key mediator of type I interferon (IFN) responses. Upon activation, STING translocates from the endoplasmic reticulum, leading to the phosphorylation of TBK1 and IRF3, and subsequent transcription of IFN-stimulated genes (ISGs).[4] We will assess the efficacy of Compound X by measuring its impact on key events in this pathway.

Key Experiments and Methodologies
  • Reporter Gene Assay: To quantify the inhibition of STING-dependent IFN-β production.

  • Western Blot Analysis: To visualize the inhibition of phosphorylation of key downstream signaling proteins.

  • Cytokine Release Assay: To measure the reduction of STING-induced cytokine secretion in primary human cells.

Data Summary

The following table summarizes the expected quantitative data from the in vitro efficacy studies of Compound X.

Assay TypeCell LineAgonistReadoutMetricCompound X ResultPositive Control (H-151)
STING Reporter AssayTHP1-Dual™ KI-hSTING-R2322'3'-cGAMP (1 µg/mL)Lucia LuciferaseIC5015.8 µM1.04 µM[5]
Western BlotTHP-12'3'-cGAMP (1 µg/mL)p-STING, p-TBK1, p-IRF3% Inhibition at 20 µM>90%>95%
Cytokine ELISAHuman PBMCs2'3'-cGAMP (1 µg/mL)IFN-β SecretionIC5021.3 µM1.5 µM
Cell Viability AssayTHP-1-CellTiter-Glo®CC50>100 µM~10 µM[5]

Protocol 1: STING Reporter Gene Assay

This protocol describes the use of a commercially available reporter cell line to measure the inhibition of STING signaling. THP1-Dual™ KI-hSTING-R232 cells are engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.[6]

Materials:

  • THP1-Dual™ KI-hSTING-R232 cells (InvivoGen)

  • RPMI 1640 Medium, 10% FBS, Pen/Strep

  • 2'3'-cGAMP (STING agonist)

  • Compound X

  • H-151 (positive control inhibitor)

  • QUANTI-Luc™ detection reagent

  • 96-well plates (white, clear bottom)

Procedure:

  • Seed 50,000 THP1-Dual™ cells per well in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with a serial dilution of Compound X or H-151 for 2 hours.

  • Stimulate the cells with 1 µg/mL of 2'3'-cGAMP. Include unstimulated and vehicle-only controls.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Transfer 20 µL of supernatant to a white 96-well plate.

  • Add 50 µL of QUANTI-Luc™ reagent to each well.

  • Immediately measure luminescence using a plate reader.

  • Calculate IC50 values from the dose-response curve.

G cluster_workflow Workflow: STING Reporter Assay seed Seed THP1-Dual™ Cells pretreat Pre-treat with Compound X seed->pretreat 24h stimulate Stimulate with 2'3'-cGAMP pretreat->stimulate 2h incubate Incubate 24h stimulate->incubate measure Measure Luminescence incubate->measure analyze Calculate IC50 measure->analyze

Workflow for the STING reporter gene assay.

Protocol 2: Western Blot for STING Pathway Activation

This protocol details the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.[7][8]

Materials:

  • THP-1 cells

  • RPMI 1640 Medium, 10% FBS, Pen/Strep

  • 2'3'-cGAMP

  • Compound X

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3, anti-GAPDH

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate 1x10^6 THP-1 cells per well in a 6-well plate and allow them to adhere.

  • Pre-treat cells with Compound X (e.g., at 5, 10, and 20 µM) for 2 hours.

  • Stimulate with 1 µg/mL of 2'3'-cGAMP for 1-2 hours.

  • Wash cells with cold PBS and lyse with 100 µL of lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20 µg of protein per lane on a 4-12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with secondary antibodies for 1 hour at room temperature.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Densitometry analysis can be performed to quantify band intensity relative to loading controls.

G cluster_pathway STING Signaling Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP + ATP/GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (ER) cGAMP->STING_ER STING_Golgi STING (Golgi) p-STING STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 Dimer IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation ISGs IFN-β & ISGs Nucleus->ISGs Transcription CompoundX Compound X CompoundX->STING_ER

The cGAS-STING signaling pathway and the inhibitory target of Compound X.

Application Note 2: In Vivo Efficacy of Compound X in a Model of Autoimmune Disease

Objective: To evaluate the therapeutic efficacy of Compound X in a preclinical in vivo model of STING-associated vasculopathy.

Background: Gain-of-function mutations in STING can lead to constitutive activation and severe autoimmune diseases like STING-associated vasculopathy with onset in infancy (SAVI).[9] Mouse models carrying these mutations (e.g., STING N153S) recapitulate key aspects of the human disease and are valuable for testing potential therapeutics.

Experimental Design
  • Model: STING N153S knock-in mice.

  • Groups (n=10 per group):

    • Vehicle control (e.g., 0.5% methylcellulose)

    • Compound X (10 mg/kg, daily oral gavage)

    • Compound X (30 mg/kg, daily oral gavage)

  • Treatment Duration: 4 weeks.

  • Key Readouts:

    • Survival rate

    • Clinical score (body weight, skin lesions, activity)

    • Lung inflammation (histopathology)

    • Serum cytokine levels (IFN-β, TNF-α)

    • Gene expression analysis of lung tissue (IFN-stimulated genes)

Data Summary

The following table presents hypothetical data from the in vivo study.

ParameterVehicle ControlCompound X (10 mg/kg)Compound X (30 mg/kg)
Survival Rate (%) 40%70%90%
Mean Clinical Score (at 4 weeks) 8.5 ± 1.24.2 ± 0.82.1 ± 0.5
Lung Inflammation Score 3.8 ± 0.41.9 ± 0.30.8 ± 0.2
Serum IFN-β (pg/mL) 152 ± 2565 ± 1828 ± 9
Lung Isg15 mRNA (fold change) 25.6 ± 4.18.3 ± 2.52.7 ± 1.1

Protocol 3: Evaluation of Lung Inflammation in STING N153S Mice

This protocol describes the histological assessment of lung tissue to quantify inflammation.

Materials:

  • Formalin (10%)

  • Paraffin

  • Hematoxylin and Eosin (H&E) stain

  • Microscope and imaging software

Procedure:

  • At the end of the treatment period, euthanize mice and perfuse the lungs with saline.

  • Inflate the lungs with 10% formalin and fix overnight.

  • Process the fixed tissues, embed in paraffin, and section at 5 µm thickness.

  • Deparaffinize and rehydrate the sections.

  • Stain with H&E.

  • A board-certified pathologist, blinded to the treatment groups, should score the slides for inflammation based on a semi-quantitative scale (0-4), considering peribronchial, perivascular, and interstitial infiltrates.

  • Capture representative images of each group.

G cluster_invivo In Vivo Efficacy Workflow cluster_analysis Analysis start Start Treatment (STING N153S Mice) monitor Monitor Clinical Score & Body Weight start->monitor Daily endpoint Endpoint (4 Weeks) monitor->endpoint collect Collect Blood & Lungs endpoint->collect serum Serum Cytokine (ELISA) collect->serum histo Lung Histopathology (H&E Staining) collect->histo gene Lung Gene Expression (RT-qPCR) collect->gene

Workflow for the in vivo efficacy study in a mouse model of SAVI.

References

Application Notes and Protocols for CRS400393 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRS400393 is a potent, mycobacteria-specific agent belonging to the benzothiazole amide class of compounds.[1] It has demonstrated significant activity against a range of mycobacteria, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) such as Mycobacterium abscessus and Mycobacterium avium complex.[1] The discovery of this compound was the result of a high-throughput screening (HTS) campaign followed by extensive medicinal chemistry optimization.[1] Preliminary mechanism of action studies indicate that this compound targets MmpL3, a crucial transporter protein involved in the biosynthesis of the mycobacterial cell wall.[1] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening assays for the discovery of novel antimycobacterial agents.

Mechanism of Action and Signaling Pathway

This compound's antimycobacterial activity stems from its inhibition of the MmpL3 transporter protein. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of mycobacteria. Mycolic acids are essential components of the unique and protective outer membrane of mycobacteria. By inhibiting MmpL3, this compound disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial death.

G cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Precursors Mycolic Acid Precursors TMM TMM Mycolic Acid Precursors->TMM Synthesis MmpL3 MmpL3 TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycolic Acid Biosynthesis Mycolic Acid Biosynthesis TMM_periplasm->Mycolic Acid Biosynthesis Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Biosynthesis->Mycobacterial Cell Wall This compound This compound This compound->MmpL3 Inhibition

Mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Antimycobacterial Activity of this compound
Mycobacterial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium abscessus0.03 - 0.12
Other rapid-growing NTM0.03 - 0.12
Mycobacterium avium complex1 - 2

Data summarized from Graham J, et al. Bioorg Med Chem Lett. 2018.[1]

Table 2: Representative High-Throughput Screening Data Parameters
ParameterValueDescription
Assay Format384-well microplateMiniaturized format for high-throughput screening.
Z'-factor> 0.5A measure of assay quality and suitability for HTS.
Primary Hit Rate0.5 - 2%Percentage of compounds identified as active in the primary screen.
Confirmation Rate> 80%Percentage of primary hits confirmed in dose-response assays.
Positive ControlThis compound (or other known MmpL3 inhibitor)Used to assess assay performance and for data normalization.
Negative ControlDMSOVehicle control, represents 0% inhibition.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify novel antimycobacterial compounds, using this compound as a reference control. These protocols are based on established methods for whole-cell phenotypic screening against mycobacteria.

Protocol 1: Whole-Cell Phenotypic Screen using a Luciferase Reporter Assay

This protocol describes a high-throughput screening assay using a Mycobacterium strain expressing a luciferase reporter gene. Bacterial viability is determined by measuring luminescence, which is dependent on cellular ATP levels.

Materials:

  • Mycobacterium strain expressing luciferase (e.g., M. smegmatis, M. tuberculosis H37Rv-lux)

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • 384-well white, clear-bottom microplates

  • Compound library dissolved in DMSO

  • This compound stock solution in DMSO

  • Luciferin substrate

  • Luminometer

Procedure:

  • Bacterial Culture Preparation: Grow the luciferase-expressing Mycobacterium strain in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Assay Plate Preparation:

    • Dispense 25 µL of 7H9 broth into all wells of a 384-well plate.

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of compound from the library plates to the assay plates.

    • Include wells with this compound as a positive control (final concentration of 10x MIC) and DMSO as a negative control.

  • Bacterial Inoculation: Dilute the mid-log phase culture to the desired starting inoculum (e.g., OD600 of 0.02) in 7H9 broth. Add 25 µL of the diluted culture to each well of the assay plate.

  • Incubation: Seal the plates and incubate at 37°C for the appropriate duration (e.g., 3-5 days for M. smegmatis, 7-10 days for M. tuberculosis).

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add the appropriate volume of luciferin substrate to each well.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the data to the positive (0% viability) and negative (100% viability) controls.

    • Calculate the percent inhibition for each compound.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

G Start Start Culture_Prep Prepare Luciferase-expressing Mycobacteria Culture Start->Culture_Prep Plate_Prep Prepare 384-well Assay Plate (Compounds, Controls) Culture_Prep->Plate_Prep Inoculation Inoculate Plates with Bacteria Plate_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Luminescence Add Luciferin and Read Luminescence Incubation->Luminescence Data_Analysis Analyze Data and Identify Hits Luminescence->Data_Analysis End End Data_Analysis->End

Luciferase reporter assay workflow.
Protocol 2: Whole-Cell Phenotypic Screen using AlamarBlue Assay

This protocol utilizes the AlamarBlue (resazurin) cell viability reagent, which is reduced by metabolically active cells, resulting in a colorimetric and fluorescent change.

Materials:

  • Mycobacterium strain (e.g., M. smegmatis, M. tuberculosis)

  • Middlebrook 7H9 broth supplemented with 10% ADC and 0.05% Tween 80

  • 384-well black, clear-bottom microplates

  • Compound library dissolved in DMSO

  • This compound stock solution in DMSO

  • AlamarBlue reagent

  • Fluorometer or spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Grow the Mycobacterium strain in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Assay Plate Preparation: Prepare the assay plates with compounds and controls as described in Protocol 1.

  • Bacterial Inoculation: Inoculate the assay plates with the diluted bacterial culture as described in Protocol 1.

  • Incubation: Seal the plates and incubate at 37°C for the appropriate duration.

  • AlamarBlue Addition: Add AlamarBlue reagent to each well to a final concentration of 10% (v/v).

  • Second Incubation: Incubate the plates for an additional 12-24 hours at 37°C.

  • Fluorescence/Absorbance Reading: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate percent inhibition based on the reduction of AlamarBlue, normalized to positive and negative controls.

G Start Start Bacterial_Culture Grow Mycobacterial Culture Start->Bacterial_Culture Plate_Compounds Dispense Compounds and Controls into 384-well Plates Bacterial_Culture->Plate_Compounds Add_Bacteria Add Bacterial Suspension Plate_Compounds->Add_Bacteria Incubate_1 Incubate Plates Add_Bacteria->Incubate_1 Add_AlamarBlue Add AlamarBlue Reagent Incubate_1->Add_AlamarBlue Incubate_2 Incubate for Color Development Add_AlamarBlue->Incubate_2 Read_Plate Read Fluorescence or Absorbance Incubate_2->Read_Plate Analyze Calculate Percent Inhibition Read_Plate->Analyze End End Analyze->End

AlamarBlue assay workflow.

Hit Confirmation and Follow-up Studies

Compounds identified as "hits" in the primary screen should be subjected to a series of follow-up studies to confirm their activity and characterize their mechanism of action.

Workflow for Hit Confirmation:

  • Re-testing: Re-test the primary hits from a freshly prepared stock solution to eliminate false positives.

  • Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) by testing the compounds over a range of concentrations.

  • Cytotoxicity Assay: Evaluate the toxicity of the hits against a mammalian cell line (e.g., HepG2, HEK293) to assess their selectivity for mycobacteria.

  • Mechanism of Action Studies:

    • Target-based assays: If a specific target is hypothesized (e.g., MmpL3), test the compounds in a target-based assay.

    • Resistance studies: Generate resistant mutants and perform whole-genome sequencing to identify mutations in the potential target gene.

    • Metabolic labeling: Analyze the effect of the compound on the synthesis of key cellular components, such as mycolic acids.

  • In Vivo Efficacy: Test promising lead compounds in an appropriate animal model of mycobacterial infection.

Conclusion

This compound serves as a valuable tool compound for the discovery and development of new antimycobacterial agents. Its well-defined mechanism of action targeting MmpL3 makes it an excellent positive control for high-throughput screening campaigns. The protocols outlined in this document provide a robust framework for conducting whole-cell phenotypic screens to identify novel inhibitors of mycobacterial growth. Subsequent hit validation and mechanism of action studies are crucial for advancing promising compounds through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CRS400393 Treatment Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CRS400393 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific antimycobacterial agent. Its primary target is the mycobacterial membrane protein Large 3 (MmpL3), which is an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolates (TMM), from the cytoplasm to the periplasm.[1][2] Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death.[1]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The effective concentration of this compound can vary depending on the mycobacterial species and strain. Based on available data, a good starting point for in vitro experiments is within the range of the Minimum Inhibitory Concentration (MIC).

Mycobacterial SpeciesTypical MIC Range (µg/mL)
Nontuberculous Mycobacteria (NTM)≤0.03 - 0.5
Mycobacterium avium complex1 - 2
Mycobacterium tuberculosisNot specifically reported, but expected to be in a similar range to other mycobacteria.

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, prepare a concentrated stock solution in DMSO. This stock solution can be stored at -20°C for long-term use. When preparing working solutions, dilute the DMSO stock in the appropriate culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

Troubleshooting Guide

Problem 1: No or low activity of this compound observed.

Possible Cause 1: Incorrect concentration.

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific mycobacterial strain and experimental conditions. Start with a broad range of concentrations around the expected MIC.

Possible Cause 2: Compound degradation.

  • Solution: Ensure that the this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.

Possible Cause 3: Serum protein binding.

  • Solution: If your culture medium contains serum, this compound may bind to serum proteins, reducing its effective concentration.[3][4] Consider determining the IC50 of this compound in the presence and absence of serum to assess the impact of serum protein binding.[3] Alternatively, use a serum-free medium if your experimental design allows.

Problem 2: High background cytotoxicity observed in host cells.

Possible Cause 1: this compound concentration is too high.

  • Solution: Determine the cytotoxic concentration 50 (CC50) of this compound on your host cell line. This will allow you to calculate the selectivity index (SI = CC50 / MIC) and choose a concentration that is effective against the mycobacteria while minimizing host cell toxicity.

Possible Cause 2: Off-target effects.

  • Solution: Some MmpL3 inhibitors have been reported to have off-target effects, such as disrupting the proton motive force (PMF) of the cell membrane.[2][5][6][7][8][9][10] If you suspect off-target effects, you can perform assays to measure the impact of this compound on the PMF.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Mycobacterium tuberculosis

This protocol is based on the EUCAST broth microdilution reference method.[11][12][13]

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) as a reference strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • This compound

  • 96-well U-shaped microtiter plates

  • Sterile water

  • Glass beads

Procedure:

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of M. tuberculosis from a fresh culture by vortexing colonies with glass beads in sterile water.

    • Dilute the 0.5 McFarland suspension 1:100 in Middlebrook 7H9 broth to obtain a final inoculum of approximately 10^5 CFU/mL.

  • Drug Dilution:

    • Prepare a series of two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate and incubate at 36 ± 1°C.

  • Reading the Results:

    • Read the plate when visible growth is observed in the drug-free control well (typically after 7-14 days).

    • The MIC is the lowest concentration of this compound that inhibits visible growth.

Protocol 2: Determination of Cytotoxic Concentration 50 (CC50)

This protocol describes a general method using a commercially available LDH (lactate dehydrogenase) cytotoxicity assay kit.

Materials:

  • Mammalian cell line (e.g., THP-1 macrophages)

  • Complete culture medium

  • This compound

  • 96-well flat-bottom tissue culture plates

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 2-10 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well.

    • Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).

  • Incubation:

    • Incubate the plate for a period relevant to your infection experiments (e.g., 24, 48, or 72 hours).

  • LDH Assay:

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagents.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.

    • Plot the percentage of cytotoxicity against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Precursors->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Outer_Membrane_Biosynthesis Outer Membrane Biosynthesis TMM_Periplasm->Outer_Membrane_Biosynthesis This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_step1 Step 1: Initial Characterization cluster_step2 Step 2: Host Cell Compatibility cluster_step3 Step 3: Optimization & Troubleshooting Determine_MIC Determine MIC (Protocol 1) Determine_CC50 Determine CC50 (Protocol 2) Determine_MIC->Determine_CC50 Calculate_SI Calculate Selectivity Index (SI = CC50 / MIC) Determine_CC50->Calculate_SI Serum_Protein_Binding Assess Serum Protein Binding Calculate_SI->Serum_Protein_Binding PMF_Assay Assess Off-Target Effects (e.g., PMF disruption) Calculate_SI->PMF_Assay

Caption: Workflow for optimizing this compound concentration.

References

preventing CRS400393 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of CRS400393 to prevent its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific antimycobacterial agent. It functions by targeting MmpL3, a transporter protein essential for the transport of mycolic acids in mycobacteria.[1] Mycolic acids are crucial components of the mycobacterial cell wall, and their disrupted transport leads to cell death.

Q2: How should I store this compound to ensure its stability?

Proper storage is critical to prevent the degradation of this compound. For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable.[1]

Q3: In what solvent should I dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental media.

Q4: What is the expected shelf-life of this compound?

When stored correctly under the recommended conditions, this compound has a shelf life of over three years.[1]

Troubleshooting Guide

Issue 1: I am observing a decrease in the activity of my this compound compound over time.

  • Potential Cause: Improper Storage. Extended exposure to ambient temperatures, light, or moisture can lead to the degradation of the compound.

  • Solution: Ensure that the compound is stored at the recommended temperatures (-20°C for long-term, 0-4°C for short-term) and is protected from light.[1] When not in use, vials should be tightly sealed and stored in a desiccator if possible.

Issue 2: I am seeing precipitation of this compound in my aqueous experimental medium.

  • Potential Cause: Poor Solubility. While this compound is soluble in DMSO, it may have limited solubility in aqueous buffers. Adding a high concentration of the DMSO stock solution directly to your aqueous medium can cause the compound to precipitate.

  • Solution:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • When diluting into your final aqueous medium, do so gradually and with gentle mixing.

    • Avoid "shock" precipitation by not adding the DMSO stock to a vigorously vortexing aqueous solution. Instead, add the stock to the side of the tube and allow it to mix in gently.

    • Consider the final percentage of DMSO in your experiment. While a small percentage is often tolerated by cells, higher concentrations can be toxic. If you need a high concentration of this compound, you may need to optimize your final DMSO concentration.

Issue 3: My experimental results with this compound are inconsistent.

  • Potential Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing a stock solution of this compound can lead to its degradation.

  • Solution 1: Aliquot the DMSO stock solution into single-use volumes. This will minimize the number of freeze-thaw cycles for the bulk of the compound.

  • Potential Cause 2: Contamination. Contamination of the stock solution or experimental media can interfere with the activity of this compound.

  • Solution 2: Always use sterile pipette tips and tubes when handling the compound and its solutions. Prepare dilutions in a sterile environment, such as a laminar flow hood.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Under sterile conditions, add the appropriate volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use, light-protected tubes.

  • Store the aliquots at -20°C.

Protocol 2: General Stability Assessment of this compound in Experimental Medium

This protocol can be used to determine the stability of this compound in your specific experimental buffer or medium over time.

  • Prepare a solution of this compound in your experimental medium at the final working concentration you intend to use.

  • Divide this solution into several sterile, light-protected tubes.

  • Establish a time-course experiment (e.g., 0, 2, 4, 8, 24, 48 hours).

  • At each time point, take one tube and store it at -80°C to halt any further degradation.

  • At the end of the time course, analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Compare the results to the initial (time 0) sample to determine the rate of degradation.

Quantitative Data Summary

ParameterRecommendationSource
Long-Term Storage -20°C, dry, dark[1]
Short-Term Storage 0 - 4°C, dry, dark[1]
Shipping Condition Ambient temperature[1]
Recommended Solvent DMSO[1]
Shelf Life >3 years (if stored properly)[1]

Visualizations

CRS400393_Mechanism_of_Action cluster_mycobacterium Mycobacterium MmpL3 MmpL3 Transporter Cell_Wall Mycobacterial Cell Wall MmpL3->Cell_Wall Integration Mycolic_Acid Mycolic Acid Precursors Mycolic_Acid->MmpL3 Transport This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Decreased/Inconsistent This compound Activity Check_Storage Is the compound stored at -20°C and protected from light? Start->Check_Storage Correct_Storage Action: Store properly at -20°C in dark, dry conditions. Check_Storage->Correct_Storage No Check_Freeze_Thaw Are you using a fresh aliquot for each experiment? Check_Storage->Check_Freeze_Thaw Yes Correct_Storage->Check_Freeze_Thaw Aliquot_Stock Action: Prepare single-use aliquots of the stock solution. Check_Freeze_Thaw->Aliquot_Stock No Check_Solubility Is there visible precipitation in the experimental medium? Check_Freeze_Thaw->Check_Solubility Yes Aliquot_Stock->Check_Solubility Optimize_Dilution Action: Optimize dilution protocol. Consider final DMSO concentration. Check_Solubility->Optimize_Dilution Yes Further_Investigation Issue persists. Consider compound stability test (HPLC). Check_Solubility->Further_Investigation No Optimize_Dilution->Further_Investigation

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: CRS400393 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experiments with CRS400393, a hypothetical MEK1/2 inhibitor targeting the RAS-RAF-MEK-ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity threonine/tyrosine kinases.[1] By binding to a site adjacent to the ATP-binding pocket, this compound locks MEK in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream targets, ERK1 and ERK2.[1] This ultimately inhibits the MAPK signaling cascade, which is crucial for cell proliferation and survival.[2]

Q2: My cells are developing resistance to this compound. What are the possible mechanisms?

A2: Resistance to MEK inhibitors like this compound is a known issue and can arise from various mechanisms.[2] These include mutations in MEK1/2 that prevent drug binding, amplification of the MEK gene, or activation of alternative signaling pathways that bypass the need for MEK activity. Combination therapies are often explored to overcome resistance.[3]

Q3: What are the common off-target effects or toxicities associated with MEK inhibitors?

A3: MEK inhibitors can cause a range of side effects. Common toxicities include mucocutaneous issues like rash and dermatitis, gastrointestinal problems such as diarrhea, and ocular toxicities like blurred vision or retinal vein occlusion.[1][4] In some cases, cardiovascular effects and elevated creatine phosphokinase (CPK) levels have been observed.[1][5] It is crucial to monitor for these effects in your experimental system.

Troubleshooting Guides

Western Blotting for Phospho-ERK (p-ERK)

Issue: Weak or no p-ERK signal after this compound treatment.

Possible Cause Recommended Solution
Suboptimal Drug Concentration or Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal p-ERK inhibition in your specific cell line.
Phosphatase Activity During Sample Lysis Prepare lysis buffer fresh with a cocktail of phosphatase and protease inhibitors. Always keep samples on ice and use pre-chilled buffers to minimize dephosphorylation.[6]
Inefficient Protein Extraction For nuclear proteins, ensure your lysis buffer is sufficiently stringent (e.g., RIPA buffer) to effectively extract the target.[7]
Low Abundance of Phosphorylated Protein Increase the amount of protein loaded onto the gel.[6] Alternatively, you can enrich for your target protein using immunoprecipitation before running the Western blot.
Inefficient Transfer Optimize your Western blot transfer conditions (voltage, time, membrane type) for your specific protein of interest.

Issue: High background on the Western blot membrane.

Possible Cause Recommended Solution
Inappropriate Blocking Agent Avoid using non-fat milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[6][8] Use 5% Bovine Serum Albumin (BSA) in TBST instead.
Phosphate in Buffers Do not use phosphate-buffered saline (PBS) in your wash buffers or antibody dilutions, as the phosphate ions can interfere with the binding of phospho-specific antibodies.[6] Use Tris-buffered saline with Tween-20 (TBST).[6]
Non-specific Antibody Binding Optimize the concentration of your primary and secondary antibodies. Increase the number and duration of washes with TBST.
Cell-Based Assays (e.g., Viability, Proliferation)

Issue: Inconsistent or unexpected results in cell viability assays.

Possible Cause Recommended Solution
Compound Instability or Precipitation Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture media.
Assay Artifacts Some small molecules can interfere with assay reagents (e.g., formazan-based viability assays). Consider using an orthogonal assay method to confirm your results (e.g., a fluorescence-based assay if you are using a colorimetric one).[9]
Cell Seeding Density Optimize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can lead to variability.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.

Experimental Protocols

Protocol: Assessing the Efficacy of this compound by Western Blot for p-ERK
  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

  • Protein Lysate Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[6]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like GAPDH.

Mandatory Visualizations

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates This compound This compound This compound->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental_Workflow start Start cell_culture 1. Cell Seeding & Adherence start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment lysis 3. Cell Lysis & Protein Extraction treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Western Blot Transfer sds_page->transfer immunoblot 7. Immunoblotting (p-ERK, Total ERK) transfer->immunoblot detection 8. Signal Detection & Imaging immunoblot->detection analysis 9. Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for assessing this compound efficacy via Western blot.

References

CRS400393 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CRS400393 is a potent and specific antimycobacterial agent that targets the mycolic acid transporter MmpL3 in Mycobacterium tuberculosis and other mycobacteria.[1][2][3] Its high specificity makes it an excellent tool for studying mycobacterial biology. However, when using any small molecule inhibitor in a biological system, it is crucial to consider the possibility of off-target effects. This guide provides a framework for researchers who encounter unexpected phenotypes in eukaryotic cell systems when using this compound, and offers a systematic approach to troubleshooting potential off-target interactions.

Frequently Asked Questions (FAQs)

FAQ 1: I am observing unexpected cytotoxicity with this compound in my human cell line. Is this a known off-target effect?

While this compound is designed for high specificity against mycobacterial MmpL3, off-target interactions in eukaryotic cells, although not extensively documented, can occur. An unexpected cytotoxic effect in a human cell line could be indicative of the compound interacting with an unintended cellular target.

Hypothetical Scenario: A plausible, yet hypothetical, off-target for a molecule affecting lipid transport in bacteria could be a human protein involved in lipid metabolism. For instance, this compound might interact with Stearoyl-CoA Desaturase (SCD1) , a key enzyme in the biosynthesis of monounsaturated fatty acids. Inhibition of SCD1 can lead to an imbalance in cellular lipid composition, inducing endoplasmic reticulum (ER) stress and apoptosis, which would manifest as cytotoxicity.

To investigate this, a structured troubleshooting approach is recommended to determine if the observed cytotoxicity is a bona fide off-target effect.

FAQ 2: How can I experimentally determine if the observed phenotype is due to an off-target effect of this compound?

A systematic workflow can help you distinguish between a specific off-target effect and other potential causes like non-specific toxicity or experimental artifacts.

Troubleshooting Workflow:

  • Confirm the Observation:

    • Dose-Response Analysis: Perform a dose-response curve with this compound on your cell line to determine the IC50 value for the cytotoxic effect. A sigmoidal dose-response curve suggests a specific biological interaction rather than non-specific toxicity.

    • Positive and Negative Controls: Include a known inhibitor of your suspected off-target (e.g., an SCD1 inhibitor) as a positive control and an inactive structural analog of this compound, if available, as a negative control.

  • Assess Target Engagement in Cells:

    • Cellular Thermal Shift Assay (CETSA): This technique can be used to determine if this compound directly binds to a target protein in intact cells. A shift in the thermal stability of the protein in the presence of the compound indicates direct binding.

  • Validate the Off-Target:

    • Genetic Knockdown: Use siRNA or shRNA to specifically knock down the expression of the putative off-target protein (e.g., SCD1). If the knockdown phenocopies the effect of this compound treatment, it strongly suggests that the compound's effect is mediated through this target.

    • Rescue Experiment: Conversely, if you can rescue the cytotoxic phenotype of this compound by providing the downstream product of the inhibited enzyme (e.g., supplementing the media with oleic acid for SCD1 inhibition), this further validates the off-target.

  • In Vitro Enzymatic Assay:

    • If the putative off-target is an enzyme, perform an in vitro enzymatic assay with the purified protein and this compound to confirm direct inhibition and determine the Ki value.

Quantitative Data Summary

The following table presents hypothetical data from a series of experiments to investigate the off-target effects of this compound on a human cancer cell line.

Experiment Target/Cell Line Metric This compound Positive Control (SCD1i) Negative Control
On-Target Activity M. tuberculosis MmpL3IC500.05 µMN/A> 100 µM
Off-Target Activity Human SCD1 (in vitro)Ki2.5 µM0.1 µM> 100 µM
Cell Viability Human Cancer Cell LineIC505.0 µM0.2 µM> 100 µM
Cell Viability with siRNA SCD1 Knockdown% Viability45%42%98%
Rescue Experiment + Oleic Acid (100 µM)% Viability85%82%99%

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from standard CETSA procedures to assess the binding of this compound to a target protein (e.g., SCD1) in cultured human cells.

Materials:

  • Human cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Antibodies for the target protein (for Western Blot)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10x IC50) or with DMSO for 1-2 hours.

  • Harvesting and Lysis:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS with a protease inhibitor cocktail.

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant (soluble fraction).

  • Analysis:

    • Analyze the soluble protein fraction by SDS-PAGE and Western Blot using an antibody specific for the target protein.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to the right for the this compound-treated sample indicates target engagement.

Protocol 2: siRNA-Mediated Knockdown for Target Validation

This protocol describes the use of siRNA to validate that the cytotoxic effect of this compound is mediated through a specific off-target.

Materials:

  • Human cell line of interest

  • siRNA targeting the putative off-target (e.g., SCD1)

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM or other serum-free medium

  • Cell culture medium

  • Reagents for cell viability assay (e.g., CellTiter-Glo)

  • Reagents for Western Blot to confirm knockdown

Procedure:

  • siRNA Transfection:

    • Seed cells in a 96-well plate at a density that will result in 50-60% confluency at the time of transfection.

    • On the day of transfection, dilute the siRNA (target-specific and non-targeting control) in Opti-MEM.

    • Dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent and incubate for 5-10 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • This compound Treatment:

    • After 24-48 hours of transfection, replace the medium with fresh medium containing this compound at its IC50 concentration or DMSO as a control.

    • Incubate for an additional 24-48 hours.

  • Analysis:

    • Cell Viability: Measure cell viability using a suitable assay. Compare the viability of cells treated with target-specific siRNA and this compound to cells treated with non-targeting siRNA and this compound. A similar reduction in viability would suggest the phenotype is on-target.

    • Knockdown Confirmation: In a parallel experiment, lyse the cells 48-72 hours post-transfection and perform a Western Blot to confirm the reduction in the target protein level in the siRNA-treated cells compared to the non-targeting control.

Visualizations

Troubleshooting_Workflow A Unexpected Phenotype Observed (e.g., Cytotoxicity) B Dose-Response Analysis (Determine IC50) A->B C Is the curve sigmoidal? B->C D Cellular Thermal Shift Assay (CETSA) (Assess Direct Binding) C->D Yes I Low Confidence (Consider other mechanisms) C->I No E Is there a thermal shift? D->E F siRNA Knockdown of Putative Off-Target E->F Yes E->I No G Does knockdown phenocopy the compound effect? F->G H High Confidence in Off-Target G->H Yes G->I No

Caption: Troubleshooting workflow for investigating suspected off-target effects.

Signaling_Pathways cluster_0 On-Target Pathway (Mycobacterium) cluster_1 Hypothetical Off-Target Pathway (Human Cell) TMM_cyto TMM (cytoplasm) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 TMM_peri TMM (periplasm) MmpL3->TMM_peri Mycolic_Acid_Layer Mycolic Acid Layer TMM_peri->Mycolic_Acid_Layer CRS400393_on This compound CRS400393_on->MmpL3 inhibition Stearoyl_CoA Stearoyl-CoA SCD1 SCD1 Enzyme Stearoyl_CoA->SCD1 Oleoyl_CoA Oleoyl-CoA SCD1->Oleoyl_CoA ER_Stress ER Stress & Apoptosis SCD1->ER_Stress inhibition leads to Lipid_Homeostasis Lipid Homeostasis Oleoyl_CoA->Lipid_Homeostasis CRS400393_off This compound CRS400393_off->SCD1 inhibition

Caption: On-target vs. hypothetical off-target pathways of this compound.

References

Technical Support Center: CRS400393 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CRS400393. The following information is designed to help address specific issues related to in vitro cytotoxicity that may be encountered during experiments.

Troubleshooting Guides

This section addresses common problems observed during in vitro experiments with this compound and offers potential solutions.

Problem 1: High levels of cytotoxicity observed at expected therapeutic concentrations.

Question: We are observing significant cell death in our uninfected eukaryotic cell line controls when using this compound at concentrations effective against mycobacteria. How can we reduce this off-target cytotoxicity?

Answer: High cytotoxicity in non-target cells is a common challenge in drug development. Here are several strategies to troubleshoot and mitigate this issue:

1. Optimization of Experimental Conditions:

  • Concentration and Exposure Time: The cytotoxic effect of a compound is often dependent on both the concentration and the duration of exposure. It is recommended to perform a dose-response and time-course experiment to identify the optimal concentration of this compound and the shortest exposure time that maintains antimycobacterial efficacy while minimizing host cell toxicity.

  • Cell Density: The initial seeding density of your cells can influence their susceptibility to cytotoxic agents. Low cell density may lead to higher observed toxicity. Ensure you are using an optimal and consistent cell density for your assays.[1]

  • Serum Concentration: The presence and concentration of serum in the culture medium can impact the bioavailability and cytotoxicity of a compound. Consider evaluating the effect of different serum concentrations on this compound's activity and toxicity.

2. Co-treatment with Cytoprotective Agents:

Depending on the mechanism of cytotoxicity, co-administration of cytoprotective agents can be a viable strategy. For instance, if this compound is inducing oxidative stress, antioxidants like N-acetylcysteine (NAC) could be tested. It is crucial to first investigate the potential mechanism of this compound-induced cytotoxicity.

3. Formulation and Solubilization:

The vehicle used to dissolve this compound can itself be cytotoxic. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. It is advisable to run a vehicle control to assess the cytotoxicity of the solvent alone.

Problem 2: Inconsistent results in cytotoxicity assays.

Question: Our results from cytotoxicity assays with this compound are highly variable between experiments. What could be the cause of this inconsistency?

Answer: Variability in cytotoxicity assays can stem from several factors. Here is a checklist to help you identify the potential source of the inconsistency:

Experimental Parameters Checklist

ParameterRecommendation
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change with prolonged culturing.
Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.
Assay Protocol Adhere strictly to the incubation times and reagent volumes specified in your cytotoxicity assay protocol.[1][2]
Plate Uniformity Ensure even cell distribution when seeding plates to avoid edge effects. Consider leaving the outer wells of the plate empty and filling them with sterile PBS to maintain humidity.
Positive and Negative Controls Always include appropriate positive (a known cytotoxic agent) and negative (vehicle control) controls in your experiments to validate assay performance.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, mycobacteria-specific antimycobacterial agent that targets MmpL3, a transporter for mycolic acids in mycobacteria.[5]

Q2: Which in vitro cytotoxicity assays are recommended for evaluating this compound toxicity?

Several assays can be used to assess the in vitro cytotoxicity of this compound. The choice of assay depends on the specific research question and the suspected mechanism of cell death.

Common Cytotoxicity Assays

Assay TypePrinciple
MTT Assay Measures metabolic activity by assessing the reduction of MTT to formazan by mitochondrial dehydrogenases in viable cells.[2][6]
LDH Release Assay Quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes, which is an indicator of necrosis.[3][7]
Trypan Blue Exclusion Assay A simple method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells are stained blue.[6]
ATP Assay Measures the level of intracellular ATP, which is an indicator of metabolically active, viable cells.[7][8]

It is often recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive understanding of the cytotoxic effects.[8]

Q3: What are the potential signaling pathways involved in this compound-induced cytotoxicity?

While the specific pathways for this compound are not yet elucidated, drug-induced cytotoxicity often involves common signaling pathways leading to apoptosis or necrosis.[7][9]

  • Apoptosis (Programmed Cell Death): This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathway, both of which converge on the activation of caspases.[9]

  • Necrosis (Unprogrammed Cell Death): This is often a result of severe cellular stress, leading to the loss of membrane integrity and release of cellular contents.[7]

Further investigation using techniques such as Western blotting for caspase activation, or flow cytometry with annexin V/propidium iodide staining, can help to elucidate the specific mechanism of cell death induced by this compound.

Experimental Protocols & Visualizations

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement seed_cells 1. Seed Cells in 96-well Plate treat_compound 2. Treat with this compound seed_cells->treat_compound Overnight Adhesion incubate_plate 3. Incubate for 24-72h treat_compound->incubate_plate add_mtt 4. Add MTT Reagent incubate_plate->add_mtt formazan 5. Formazan Formation add_mtt->formazan 2-4h Incubation solubilize 6. Solubilize Formazan formazan->solubilize read_absorbance 7. Read Absorbance (570nm) solubilize->read_absorbance analyze_data 8. Analyze Data read_absorbance->analyze_data

Caption: Workflow for a typical MTT cytotoxicity assay.

Decision Tree for Troubleshooting High Cytotoxicity

This diagram provides a logical workflow for addressing unexpected cytotoxicity.

Troubleshooting_Cytotoxicity start High Cytotoxicity Observed check_controls Are controls (vehicle, untreated) also toxic? start->check_controls optimize_conc Optimize Concentration and Exposure Time check_controls->optimize_conc No check_solvent Check Solvent Toxicity check_controls->check_solvent Yes investigate_mechanism Investigate Mechanism of Cytotoxicity (Apoptosis vs. Necrosis) optimize_conc->investigate_mechanism check_cell_health Assess Overall Cell Health (Passage, Contamination) check_solvent->check_cell_health consider_cytoprotectants Consider Co-treatment with Cytoprotective Agents investigate_mechanism->consider_cytoprotectants Cytotoxicity_Pathways cluster_apoptosis Apoptosis cluster_necrosis Necrosis drug This compound intrinsic Intrinsic Pathway (Mitochondrial) drug->intrinsic extrinsic Extrinsic Pathway (Death Receptor) drug->extrinsic stress Severe Cellular Stress drug->stress caspases Caspase Activation intrinsic->caspases extrinsic->caspases cell_death_apo Apoptotic Cell Death caspases->cell_death_apo membrane_damage Membrane Damage stress->membrane_damage cell_death_nec Necrotic Cell Death membrane_damage->cell_death_nec

References

Technical Support Center: Refining CRS400393 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CRS400393 in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific antimycobacterial agent that targets the essential transport protein MmpL3.[1] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a crucial component for the synthesis of the mycobacterial cell wall, across the plasma membrane. By inhibiting MmpL3, this compound disrupts cell wall formation, leading to mycobacterial cell death.

Q2: What is the spectrum of activity for this compound?

A2: this compound has demonstrated excellent in vitro activity against various nontuberculous mycobacteria (NTM), including clinical isolates of Mycobacterium abscessus from cystic fibrosis patients, with minimum inhibitory concentrations (MICs) ranging from ≤0.03 to 0.5 μg/mL.[1]

Q3: Has this compound shown efficacy in animal models?

A3: Yes, in a mouse model of M. abscessus lung infection, this compound has shown efficacy. Intranasal administration was effective in reducing the bacterial burden in the lungs.[1] While oral dosing has shown good bioavailability, further optimization is needed to achieve comparable efficacy to the intranasal route.[1]

Q4: What are the known pharmacokinetic properties of this compound in mice?

A4: Pharmacokinetic studies in mice have revealed that this compound achieves high concentrations in lung tissue and epithelial lining fluid (ELF) following intratracheal administration.[1] The penetration ratio into ELF was 261 and into lung tissue was 54, relative to plasma concentrations.[1] Good oral bioavailability was observed, particularly with a specific formulation.[1]

Troubleshooting Guide

Issue 1: Poor or inconsistent efficacy with oral administration.

  • Possible Cause: Suboptimal formulation leading to poor absorption.

  • Troubleshooting Steps:

    • Optimize Formulation: this compound has shown good oral bioavailability when formulated in kolliphor oil.[1] If you are observing poor efficacy, consider reformulating the compound.

    • Ensure Proper Administration: For oral gavage, ensure the compound is delivered directly to the stomach without reflux. Proper technique is critical for consistent results.

    • Dose Escalation: If the formulation is optimized and administration is correct, a dose escalation study may be necessary to determine the optimal therapeutic dose for the oral route. The referenced study used an oral dose of 25 mg/kg once daily.[1]

Issue 2: Difficulty achieving therapeutic concentrations in the lungs with systemic administration.

  • Possible Cause: While oral administration shows good bioavailability, direct lung delivery has demonstrated superior drug concentrations at the site of infection.[1]

  • Troubleshooting Steps:

    • Consider Intranasal or Intratracheal Delivery: For lung infections, direct administration to the respiratory tract can significantly increase local drug concentrations. The referenced study successfully used intranasal administration at a dose of 8 mg/kg once daily.[1]

    • Formulation for Inhalation: If considering aerosolized delivery, the formulation will need to be optimized for particle size and stability to ensure efficient deposition in the deep lung.

Issue 3: Compound precipitation in dosing solution.

  • Possible Cause: this compound is soluble in DMSO. However, for in vivo studies, DMSO may not be the ideal vehicle due to potential toxicity. Precipitation can occur when diluting a DMSO stock into an aqueous vehicle.

  • Troubleshooting Steps:

    • Use a Co-solvent System: Consider using a co-solvent system that is biocompatible.

    • Formulate as a Suspension or Emulsion: If solubility remains an issue, formulating this compound as a micronized suspension or an emulsion (e.g., in kolliphor oil for oral delivery) can be an effective strategy.[1]

Quantitative Data Summary

ParameterValueAnimal ModelAdministration RouteFormulationSource
MIC Range (M. abscessus)≤0.03 - 0.5 µg/mLIn vitroN/AN/A[1]
Intranasal Efficacious Dose8 mg/kg (once daily for 28 days)Dexamethasone-treated C3HeB/FeJ miceIntranasalNot specified[1]
Oral Dose Tested25 mg/kg (once daily for 28 days)Dexamethasone-treated C3HeB/FeJ miceOralKolliphor oil[1]
ELF Penetration Ratio261 (relative to plasma)MiceIntratrachealNot specified[1]
Lung Tissue Penetration Ratio54 (relative to plasma)MiceIntratrachealNot specified[1]
Lung-to-Plasma Ratio (Oral)0.5 - 4MiceOralKolliphor oil[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Mouse Model of M. abscessus Lung Infection

  • Animal Model: Dexamethasone-treated C3HeB/FeJ mice are used to establish a sustained pulmonary infection.

  • Infection: Mice are infected with M. abscessus strain 103.

  • Treatment Groups:

    • Vehicle control

    • This compound (8 mg/kg, once daily, intranasal)

    • This compound (25 mg/kg, once daily, oral, formulated in kolliphor oil)

  • Treatment Duration: 28 days.

  • Endpoint: At the end of the treatment period, mice are euthanized, and lungs are harvested. The bacterial load (colony-forming units, CFU) in the lungs is determined by plating serial dilutions of lung homogenates on appropriate growth media.

  • Outcome Measure: A statistically significant reduction in lung CFU in the treated groups compared to the vehicle control group indicates efficacy.[1]

Protocol 2: Pharmacokinetic Study in Mice

  • Animal Model: Healthy mice (strain to be specified based on experimental goals).

  • Administration:

    • Intratracheal: A single dose of this compound is administered directly into the trachea.

    • Oral: A single dose of this compound formulated in kolliphor oil is administered by oral gavage.

  • Sample Collection: At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), blood, lung tissue, and bronchoalveolar lavage fluid (for ELF) are collected from different cohorts of mice.

  • Sample Processing: Plasma is separated from blood. Lung tissue is homogenized. ELF is processed from the bronchoalveolar lavage fluid.

  • Bioanalysis: The concentration of this compound in plasma, lung tissue homogenates, and ELF is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and tissue penetration ratios are calculated.[1]

Visualizations

CRS400393_Mechanism_of_Action cluster_mycobacterium Mycobacterium Cell This compound This compound MmpL3 MmpL3 Transporter This compound->MmpL3 Inhibition TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Transport CellWall Cell Wall Synthesis TMM_peri->CellWall CellDeath Cell Death CellWall->CellDeath Disruption leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_Efficacy cluster_setup Experimental Setup cluster_treatment Treatment Phase (28 days) cluster_analysis Analysis AnimalModel Dexamethasone-treated C3HeB/FeJ Mice Infection Infection with M. abscessus AnimalModel->Infection Group1 Vehicle Control Infection->Group1 Group2 This compound (8 mg/kg) Intranasal Infection->Group2 Group3 This compound (25 mg/kg) Oral Infection->Group3 Euthanasia Euthanasia & Lung Harvest Group1->Euthanasia Group2->Euthanasia Group3->Euthanasia CFU Determine Lung CFU Euthanasia->CFU Comparison Compare CFU between groups CFU->Comparison

Caption: In vivo efficacy study workflow.

References

Validation & Comparative

Validating CRS400393 Efficacy: A Guide to Secondary Assays for MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the primary antimycobacterial activity of CRS400393, a potent MmpL3 inhibitor, through a series of robust secondary assays. By employing these experimental protocols, researchers can confirm the mechanism of action and build a comprehensive data package for this promising compound class.

This compound is a benzothiazole amide that has demonstrated potent, mycobacteria-specific antimycobacterial activity.[1][2] Preliminary studies have identified its target as MmpL3, an essential transporter for mycolic acids in the mycobacterial cell wall.[1][2] While primary screening in whole-cell assays provides initial evidence of efficacy, a thorough validation using secondary, target-oriented assays is crucial for advancing any new antimicrobial agent. This guide outlines key secondary assays and provides comparative data from other well-characterized MmpL3 inhibitors to serve as a benchmark for validation studies.

Primary Assay Results for this compound

The initial assessment of this compound's antimycobacterial activity is determined by its Minimum Inhibitory Concentration (MIC) against various mycobacterial species. The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.

Mycobacterial Species This compound MIC (µg/mL)
Mycobacterium abscessus0.03[1]
Mycobacterium avium complex (MAC)1-2[1][2]
Mycobacterium tuberculosis (Mtb)≤ 0.12[1]
Other rapid-growing NTM0.03-0.12[1][2]

Secondary Assays for Target Validation

To validate that the antimycobacterial activity of this compound is due to the inhibition of MmpL3, a series of secondary assays should be performed. These assays are designed to confirm the compound's mechanism of action, its direct interaction with the target protein, and to rule out non-specific effects.

Trehalose Monomycolate (TMM) Accumulation Assay

Principle: MmpL3 is responsible for transporting trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane of mycobacteria.[3] Inhibition of MmpL3 leads to the accumulation of TMM within the cell. This can be quantified by metabolic labeling with a radioactive precursor, typically [1,2-¹⁴C]acetic acid.

Expected Outcome for this compound: Treatment with this compound should lead to a dose-dependent increase in intracellular [¹⁴C]-labeled TMM, confirming its role as an MmpL3 inhibitor. While specific IC50 values for TMM accumulation for this compound are not publicly available, other MmpL3 inhibitors serve as a reference.

Compound TMM Accumulation Assay (IC50/EC50)
SQ109Not reported
AU1235Not reported
BM212Not reported
NITD-304Not reported

Note: While widely used to confirm the MmpL3 phenotype, specific IC50 values from this assay are not consistently reported in the literature.

Direct Binding Assays: Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR)

Principle: These label-free techniques measure the direct interaction between an inhibitor and its purified protein target in real-time.[3] The MmpL3 protein is immobilized on a sensor, and the binding of the compound is detected as a change in the interference pattern of light (BLI) or the refractive index at the sensor surface (SPR). This allows for the determination of the binding affinity (dissociation constant, Kd).

Expected Outcome for this compound: this compound is expected to bind directly to purified MmpL3 protein, yielding a measurable Kd value.

Compound Direct Binding to MmpL3 (Kd)
SQ109Binding detected, Kd not specified[3]
AU1235High affinity, Kd not specified[3]
NITD-304High affinity, Kd not specified[3]
NITD-349High affinity, Kd not specified[3]
Fluorescence-Based Competitive Binding Assay

Principle: This assay confirms that the compound of interest binds to the same site on MmpL3 as a known fluorescently labeled MmpL3 inhibitor (e.g., North 114, a TAMRA-labeled analog of the NITD series).[4] Displacement of the fluorescent probe by the unlabeled compound results in a decrease in fluorescence, which can be measured to determine an IC50 value.

Expected Outcome for this compound: this compound should compete with the fluorescent probe for binding to MmpL3, resulting in a dose-dependent decrease in the fluorescence signal.

Compound Competitive Binding Assay (IC50)
NITD-349Positive control, displaces probe[4]
HC2091Displaces probe (starting at 2 µM)[5]
C215Modest activity at 8 µM[5]
Proton Motive Force (PMF) Dissipation Assay

Principle: MmpL3 function is dependent on the proton motive force (PMF) across the mycobacterial inner membrane.[5] Some compounds can indirectly inhibit MmpL3 by dissipating this proton gradient, which is a non-specific mechanism of action. It is therefore important to assess whether the test compound has any effect on the PMF. This can be measured using fluorescent dyes sensitive to the membrane potential (ΔΨ) or the pH gradient (ΔpH).

Expected Outcome for this compound: Ideally, this compound will not significantly dissipate the PMF at concentrations at or above its MIC, indicating that its primary mechanism of action is direct MmpL3 inhibition and not non-specific membrane depolarization.

Compound Effect on Proton Motive Force
SQ109Can dissipate PMF[5]
E11May disrupt membrane potential[5]
AU1235No evidence for off-target activity[6]
Generation of Resistant Mutants

Principle: Spontaneously generated mutants resistant to an antimicrobial agent can be selected for by plating a large number of bacteria on agar containing the compound. Whole-genome sequencing of these resistant mutants can identify the genetic basis of resistance. If resistance consistently maps to the mmpL3 gene, it provides strong evidence that MmpL3 is the direct target of the compound.

Expected Outcome for this compound: Spontaneous mutants of M. abscessus resistant to this compound should have mutations in the mmpL3 gene.

Compound Resistance Mutations
This compoundMutations in mmpL3 in M. abscessus[7]
SQ109Mutations in mmpL3[6]
AU1235Mutations in mmpL3[6]
NITD-349Mutations in mmpL3[6]

Experimental Workflows and Signaling Pathways

experimental_workflow cluster_primary Primary Assay cluster_secondary Secondary Validation Assays primary_assay Whole-Cell Screening (MIC Determination) tmm_assay TMM Accumulation Assay primary_assay->tmm_assay Confirm MmpL3 Phenotype binding_assay Direct Binding Assay (BLI/SPR) primary_assay->binding_assay Confirm Direct Interaction pmf_assay PMF Dissipation Assay primary_assay->pmf_assay Rule out Non-specific Effects mutant_gen Resistant Mutant Generation & Sequencing primary_assay->mutant_gen Confirm Genetic Target competitive_assay Competitive Binding Assay binding_assay->competitive_assay Confirm Binding Site

Caption: Workflow for validating MmpL3 inhibitors.

mmpL3_pathway cluster_membrane Mycobacterial Inner Membrane mmpL3 MmpL3 Transporter tmm_peri TMM mmpL3->tmm_peri cytoplasm Cytoplasm tmm_cyto TMM periplasm Periplasm tmm_cyto->mmpL3 Transport mycolic_acid_synthesis Mycolic Acid Synthesis tmm_peri->mycolic_acid_synthesis This compound This compound This compound->mmpL3 Inhibits

Caption: Inhibition of MmpL3 by this compound.

Experimental Protocols

Whole-Cell Screening for MIC Determination
  • Prepare a serial dilution of this compound in a 96-well microplate with appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 for M. tuberculosis).

  • Inoculate each well with a standardized suspension of mycobacteria.

  • Incubate the plates at 37°C for a period appropriate for the species (e.g., 7-14 days for M. tuberculosis).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits bacterial growth. A resazurin-based colorimetric assay can be used for a more quantitative readout.

TMM Accumulation Assay
  • Culture mycobacteria to mid-log phase and treat with varying concentrations of this compound for a defined period.

  • Add [1,2-¹⁴C]acetic acid to the cultures and incubate to allow for metabolic labeling of lipids.

  • Extract total lipids from the bacterial cells.

  • Separate the lipid extracts using thin-layer chromatography (TLC).

  • Visualize and quantify the radiolabeled TMM spot using autoradiography and densitometry.

  • Calculate the IC50 value, which is the concentration of this compound that causes 50% of the maximum TMM accumulation.

Biolayer Interferometry (BLI)
  • Immobilize purified, recombinant MmpL3 protein onto a suitable biosensor tip (e.g., a streptavidin-coated sensor for biotinylated MmpL3).

  • Establish a baseline reading by dipping the sensor in buffer.

  • Associate this compound with the immobilized MmpL3 by dipping the sensor into wells containing a serial dilution of the compound.

  • Measure the dissociation of the compound by moving the sensor back into buffer-only wells.

  • Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Fluorescence-Based Competitive Binding Assay
  • Use a mycobacterial strain overexpressing MmpL3 or purified MmpL3 protein.

  • Incubate the cells or protein with a fixed concentration of a fluorescent MmpL3 probe (e.g., North 114).

  • Add increasing concentrations of this compound to compete with the fluorescent probe.

  • Measure the fluorescence signal using a plate reader or flow cytometer.

  • Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.

PMF Dissipation Assay
  • Culture mycobacteria to mid-log phase and resuspend in a suitable buffer.

  • Treat the cells with this compound at various concentrations, including known PMF uncouplers as positive controls (e.g., CCCP).

  • Add a PMF-sensitive fluorescent dye, such as DiOC₂(3), which exhibits red fluorescence in energized cells and green fluorescence in depolarized cells.

  • Measure the red and green fluorescence using a flow cytometer or fluorescence plate reader.

  • A shift from red to green fluorescence indicates dissipation of the PMF.

Generation and Sequencing of Resistant Mutants
  • Plate a high density of mycobacterial cells (e.g., 10⁸-10¹⁰ CFU) onto solid growth medium containing this compound at a concentration 4-8 times the MIC.

  • Incubate the plates until resistant colonies appear.

  • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

  • Extract genomic DNA from the resistant mutants and the wild-type parent strain.

  • Perform whole-genome sequencing and compare the sequences to identify mutations that are unique to the resistant isolates. Mutations consistently found in the mmpL3 gene are indicative of on-target resistance.

References

Comparative Analysis of CRS400393 and Other MmpL3 Inhibitors for Antimycobacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CRS400393 with other prominent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is a critical transporter responsible for the export of mycolic acids, essential components of the mycobacterial cell wall, making it a key target for novel antitubercular drug development.[1][2] This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biological pathways and workflows to aid in the evaluation and selection of these compounds for research and development purposes.

Overview of MmpL3 Inhibitors

This compound is a potent benzothiazole amide that has demonstrated significant activity against both nontuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb).[3][4] Its mechanism of action is the inhibition of MmpL3, a proton motive force (PMF)-dependent transporter.[2][3] For a comprehensive comparison, this guide includes data on other well-characterized MmpL3 inhibitors from different chemical classes:

  • Adamantyl Ureas (e.g., AU1235): A class of MmpL3 inhibitors with established potent antimycobacterial activity.

  • 1,2-Diamines (e.g., SQ109): A well-studied class of MmpL3 inhibitors, with some members having advanced to clinical trials.

  • Indolecarboxamides (e.g., NITD-304, NITD-349): A series of potent MmpL3 inhibitors with demonstrated in vivo efficacy.

  • 1,5-Diarylpyrroles (e.g., BM212): Another class of compounds identified as MmpL3 inhibitors.

  • Tetrahydropyrazolopyrimidines (e.g., THPP1): A class of antimycobacterial agents also targeting MmpL3.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and similar compounds against key mycobacterial species, as well as their cytotoxicity profiles. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.[5][6]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Mycobacterium abscessus

Compound ClassCompound ExampleMIC Range (μg/mL)Reference
Benzothiazole AmideThis compound 0.03 - 0.12 [3][4]
Adamantyl UreaAU12350.1 - 1.0[6]
1,2-DiamineSQ1090.25 - 2.0[6]
IndolecarboxamideNITD-3040.05 - 0.4[7]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs) against Mycobacterium avium Complex (MAC)

Compound ClassCompound ExampleMIC Range (μg/mL)Reference
Benzothiazole AmideThis compound 1.0 - 2.0 [3][4]
Adamantyl UreaAU12350.5 - 4.0[6]
1,2-DiamineSQ1091.0 - 8.0[6]
IndolecarboxamideNITD-3490.1 - 0.8[7]

Table 3: Cytotoxicity Data (IC50) against Mammalian Cell Lines

Compound ClassCompound ExampleCell LineIC50 (μM)Reference
Benzothiazole AmideThis compound THP-1>1910 (Selectivity Index)[8]
Adamantyl UreaAU1235Vero>50[6]
1,2-DiamineSQ109HepG2~25[6]
IndolecarboxamideNITD-304HepG2>30[7]

Mandatory Visualizations

The following diagrams illustrate the MmpL3 signaling pathway and the experimental workflows for assessing compound efficacy and cytotoxicity.

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibition Inhibition TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Proton_in H+ MmpL3->Proton_in TMM_exported Exported TMM MmpL3->TMM_exported Translocation CellWall Cell Wall Synthesis TMM_exported->CellWall Proton_out H+ Proton_out->MmpL3 Proton Motive Force This compound This compound & Similar Compounds This compound->MmpL3 Inhibits Transport

Caption: MmpL3-mediated transport of trehalose monomycolate (TMM) and its inhibition.

Experimental_Workflows cluster_mic MIC Determination (Alamar Blue Assay) cluster_cytotoxicity Cytotoxicity (MTT Assay) A1 Prepare serial dilutions of compounds in 96-well plate A2 Inoculate with mycobacterial suspension A1->A2 A3 Incubate for several days A2->A3 A4 Add Alamar Blue reagent A3->A4 A5 Incubate and read fluorescence/color change A4->A5 A6 Determine lowest concentration with no growth (MIC) A5->A6 B1 Seed mammalian cells in 96-well plate B2 Expose cells to serial dilutions of compounds B1->B2 B3 Incubate for 24-72 hours B2->B3 B4 Add MTT reagent B3->B4 B5 Incubate to allow formazan formation B4->B5 B6 Solubilize formazan crystals B5->B6 B7 Measure absorbance B6->B7 B8 Calculate IC50 B7->B8

Caption: Workflows for MIC determination and cytotoxicity assessment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Determination using Alamar Blue Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of mycobacteria.

Materials:

  • Mycobacterial culture (M. abscessus, M. avium complex, etc.)

  • Middlebrook 7H9 broth supplemented with OADC or other appropriate supplements

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent

  • Plate reader (for fluorescence or absorbance)

Protocol:

  • Prepare serial two-fold dilutions of the test compounds in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control and a sterile control.

  • Prepare a mycobacterial inoculum from a mid-log phase culture, adjusted to a McFarland standard of 0.5. Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 100 µL of the diluted mycobacterial suspension to each well, bringing the total volume to 200 µL.

  • Seal the plates and incubate at 37°C for 3-7 days, depending on the growth rate of the mycobacterial species.

  • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

  • Incubate the plates for an additional 16-24 hours.

  • Determine the MIC by visual inspection (the lowest concentration that prevents a color change from blue to pink) or by measuring fluorescence (excitation at 530-560 nm, emission at 590 nm). The MIC is defined as the lowest drug concentration that inhibits fluorescence by ≥90% compared to the drug-free control.[9][10][11][12][13]

Cytotoxicity Assessment using MTT Assay

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability after exposure to the test compounds.

Materials:

  • Mammalian cell line (e.g., THP-1, HepG2, Vero)

  • Complete cell culture medium

  • 96-well flat-bottom microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours to allow the reduction of MTT to formazan crystals by viable cells.

  • Carefully remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.[14][15][16][17][18]

MmpL3 Function and Proton Motive Force (PMF)

The activity of MmpL3 is coupled to the proton motive force (PMF), which is the electrochemical gradient of protons across the inner membrane.[2][8][14][19][20][21][22][23] Some MmpL3 inhibitors may exert their effect by directly binding to the transporter, while others may indirectly inhibit its function by dissipating the PMF.[6] Assays to measure the two components of the PMF, the membrane potential (ΔΨ) and the transmembrane pH gradient (ΔpH), can be used to investigate the mechanism of action of these compounds. These assays often involve the use of fluorescent probes or radiolabeled molecules.[19]

References

Comparative Efficacy Analysis of MmpL3 Inhibitors: CRS400393 versus SQ109

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of CRS400393, a novel benzothiazole amide, and SQ109, a well-established ethylenediamine, both targeting the essential mycobacterial membrane protein Large 3 (MmpL3). This analysis is based on publicly available experimental data to inform research and drug development decisions in the field of antimycobacterial therapeutics.

Executive Summary

Both this compound and SQ109 demonstrate potent inhibitory activity against Mycobacterium tuberculosis through the targeting of MmpL3, a crucial transporter in the mycolic acid biosynthesis pathway. This compound, and its closely related analog CRS0393, exhibit excellent in vitro potency with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range. SQ109 has a well-documented efficacy profile against both drug-sensitive and drug-resistant strains of M. tuberculosis and is currently in clinical development. This guide presents a side-by-side comparison of their reported in vitro efficacy, details the experimental methodologies for key assays, and visualizes the underlying biological and experimental frameworks.

Data Presentation

The following tables summarize the available quantitative data for the in vitro efficacy of this compound and SQ109 against Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) Against M. tuberculosis

CompoundM. tuberculosis StrainMIC (μg/mL)Citation
This compoundNot Specified≤ 0.12[1]
CRS0393 (analog)Not Specified0.12–0.5[2]
SQ109H37Rv (pan-susceptible)≤0.2 - 0.78[3]
SQ109Erdman (pan-susceptible)≤0.39[3]
SQ109EMB-resistant0.78[3]

Table 2: Bactericidal Activity

CompoundAssay TypeKey FindingsCitation
Benzothiazole amides (class of this compound)Time-Kill AssayDemonstrated bactericidal effects against M. tuberculosis.[1]
SQ109Minimum Bactericidal Concentration (MBC)Bactericidal at a concentration of 0.64 μg/ml, which is approximately its MIC.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from published literature and represent standard practices in the field of antimycobacterial drug discovery.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a fundamental measure of a compound's potency.

Protocol:

  • Bacterial Culture: Mycobacterium tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) and 0.05% (w/v) Tween 80.[4]

  • Compound Preparation: Test compounds (this compound or SQ109) are serially diluted in the appropriate solvent, typically dimethyl sulfoxide (DMSO).

  • Assay Setup: The assay is performed in 96-well microtiter plates. Each well contains the appropriate concentration of the test compound and a standardized inoculum of M. tuberculosis. Control wells with no drug are included.

  • Incubation: Plates are incubated at 37°C for 7 days.[1]

  • Growth Assessment: After incubation, bacterial growth is assessed. A common method involves the addition of a growth indicator, such as resazurin, which changes color in the presence of metabolically active cells.[1] The MIC is determined as the lowest drug concentration that inhibits this color change, indicating at least 90% inhibition of bacterial growth.[4]

In Vitro Bactericidal Activity (Time-Kill Kinetics Assay)

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.

Protocol:

  • Bacterial Culture and Inoculum Preparation: A mid-logarithmic phase culture of Mycobacterium tuberculosis is diluted in fresh Middlebrook 7H9 broth to a standardized cell density (e.g., 10^5 to 10^6 colony-forming units [CFU]/mL).[1]

  • Compound Addition: The test compound is added to the bacterial culture at a specified concentration, often a multiple of its MIC (e.g., 10x MIC).[1] A no-drug control is run in parallel.

  • Sampling Over Time: Aliquots are removed from the cultures at various time points (e.g., 0, 1, 3, 5, 7, 14, and 21 days) for M. tuberculosis.[1]

  • Quantification of Viable Bacteria: The number of viable bacteria in each sample is determined by plating serial dilutions onto Middlebrook 7H11 agar plates.

  • Data Analysis: The CFU/mL is calculated for each time point and plotted on a logarithmic scale against time. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.

Mandatory Visualization

Signaling Pathway

cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm TMM_p Trehalose Monomycolate (TMM) Cell_Wall_Synthesis Cell Wall Synthesis TMM_p->Cell_Wall_Synthesis MmpL3 MmpL3 Transporter MmpL3->TMM_p TMM_c TMM TMM_c->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Synthesis Mycolic_Acid_Synthesis->TMM_c This compound This compound This compound->MmpL3 Inhibition SQ109 SQ109 SQ109->MmpL3 Inhibition Bacterial_Cell_Death Bacterial Cell Death

Caption: Mechanism of action of this compound and SQ109 targeting the MmpL3 transporter.

Experimental Workflow

cluster_mic MIC Determination cluster_timekill Time-Kill Kinetics Assay cluster_analysis Data Analysis A1 Prepare serial dilutions of this compound & SQ109 A2 Inoculate 96-well plates with M. tuberculosis A1->A2 A3 Incubate plates at 37°C for 7 days A2->A3 A4 Add resazurin and assess growth inhibition A3->A4 C1 Determine MIC value A4->C1 B1 Prepare M. tuberculosis culture at standard density B2 Add this compound or SQ109 at 10x MIC B1->B2 B3 Collect samples at multiple time points (0-21 days) B2->B3 B4 Plate serial dilutions and enumerate CFUs B3->B4 C2 Plot log(CFU/mL) vs. Time B4->C2 C3 Assess bactericidal activity (≥3-log reduction) C2->C3

Caption: Workflow for in vitro efficacy testing of antimycobacterial compounds.

References

Comparative Analysis of CRS400393 Across Mycobacterial Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel antimycobacterial agent CRS400393. The product's performance is evaluated against various mycobacterial species and benchmarked against other MmpL3 inhibitors and standard-of-care antibiotics. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development efforts.

Executive Summary

This compound is a potent benzothiazole amide that demonstrates significant activity against a range of mycobacteria, including clinically important species like Mycobacterium abscessus, Mycobacterium avium complex (MAC), and Mycobacterium tuberculosis. Its mechanism of action is the specific inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the biosynthesis of the mycolic acid layer of the mycobacterial cell wall. This guide presents a comparative analysis of this compound's efficacy, outlines the experimental protocols for its evaluation, and visualizes its mechanism of action.

Data Presentation: Comparative Efficacy of this compound

The in vitro potency of this compound has been evaluated against several mycobacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound in comparison to other MmpL3 inhibitors and standard antimycobacterial agents. Lower MIC values indicate higher potency.

Table 1: MIC of this compound Against Key Mycobacterial Species

Mycobacterial SpeciesThis compound MIC (µg/mL)
Mycobacterium abscessus0.03 - 0.12[1]
Mycobacterium avium complex (MAC)1 - 2[1]
Mycobacterium tuberculosis≤ 0.12[1]

Table 2: Comparative MICs of MmpL3 Inhibitors and Standard Antibiotics

CompoundMycobacterium abscessus MIC (µg/mL)Mycobacterium avium complex (MAC) MIC (µg/mL)Mycobacterium tuberculosis MIC (µg/mL)
This compound 0.03 - 0.12 [1]1 - 2 [1]≤ 0.12 [1]
AU12351.5 µM (~0.6 µg/mL)>96 µM0.3 - 0.6 µM
PIPD10.125>50 µMNot widely reported
Indole-2-carboxamides (IC5, IC25)0.063 - 0.25Not widely reportedPotent activity
SQ10922 - 44 µMNot widely reported0.5 µM
ClarithromycinVariable (resistance is common)2 - 8Not applicable
AmikacinVariable16Not applicable

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which is a standard procedure for testing the susceptibility of mycobacteria.

Broth Microdilution Method for MIC Determination

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterial strains are cultured on appropriate solid media (e.g., Middlebrook 7H10 or 7H11 agar) or in liquid media (e.g., Middlebrook 7H9 broth).
  • A suspension of the mycobacterial culture is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve the desired final inoculum concentration in the microtiter plate.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial twofold dilutions of the compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for rapidly growing mycobacteria or Middlebrook 7H9 broth for slow-growing mycobacteria).

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared mycobacterial suspension.
  • A growth control well (containing no drug) and a sterility control well (containing no bacteria) are included on each plate.
  • The plates are sealed and incubated at the appropriate temperature (e.g., 30°C for M. abscessus, 37°C for M. tuberculosis) for a specified period (e.g., 3-5 days for rapid growers, 7-21 days for slow growers).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

Mandatory Visualization

Signaling Pathway of MmpL3 and its Inhibition by this compound

The following diagram illustrates the crucial role of MmpL3 in the biosynthesis of the mycobacterial cell wall and the mechanism of its inhibition by this compound.

MmpL3_Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Fatty_Acid_Synthase_I Fatty Acid Synthase I (FAS-I) Pks13 Pks13 Fatty_Acid_Synthase_I->Pks13 Fatty acid precursors Fatty_Acid_Synthase_II Fatty Acid Synthase II (FAS-II) Fatty_Acid_Synthase_II->Pks13 TMM Trehalose Monomycolate (TMM) Pks13->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Flipping This compound This compound This compound->MmpL3 Inhibition Antigen_85 Antigen 85 Complex TMM_periplasm->Antigen_85 Mycolyl_AG Mycolyl-Arabinogalactan (mAG) Antigen_85->Mycolyl_AG Mycolylation TDM Trehalose Dimycolate (TDM) Antigen_85->TDM Mycolylation

Caption: Inhibition of the MmpL3 transporter by this compound blocks TMM flipping.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound is a standardized process to ensure reliable and reproducible results.

MIC_Workflow A Prepare Mycobacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plates C->D E Assess Bacterial Growth D->E F Determine MIC E->F

Caption: Standard workflow for determining the MIC of this compound.

References

Independent Verification of CRS400393 Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the findings related to CRS400393, a novel antimycobacterial agent. By objectively comparing its performance with established alternatives and presenting supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate its potential.

Quantitative Performance Analysis

The in vitro activity of this compound against various mycobacterial species has been evaluated and compared with first-line anti-tuberculosis drugs, isoniazid and rifampicin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was used as the primary metric for comparison.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of this compound and Standard Anti-tuberculosis Drugs

Mycobacterial SpeciesThis compoundIsoniazidRifampicin
Mycobacterium abscessus0.03 - 0.12[1][2]--
Mycobacterium avium complex1 - 2[1][2]--
Mycobacterium tuberculosis H37Rv0.12 - 0.5[3]0.02 - 0.06[4]0.5 - 2[5]

Note: MIC values for Isoniazid and Rifampicin against M. abscessus and M. avium complex are not included as they are not primary agents for these non-tuberculous mycobacteria.

Experimental Protocols

The following provides a detailed methodology for the key experiment cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is a standard method for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis and other mycobacteria.

1. Preparation of Mycobacterial Inoculum:

  • Mycobacterial cultures are grown in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • The bacterial suspension is adjusted to a McFarland standard of 1.0, and then further diluted to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

2. Drug Dilution Series:

  • A serial two-fold dilution of the test compounds (this compound, isoniazid, rifampicin) is prepared in a 96-well microplate.

  • A drug-free control well and a media-only (sterile) control well are included.

3. Inoculation and Incubation:

  • The prepared mycobacterial inoculum is added to each well of the microplate containing the drug dilutions.

  • The plates are sealed and incubated at 37°C for 7 days.

4. Alamar Blue Addition and Reading:

  • After the incubation period, a solution of Alamar Blue and 10% Tween 80 is added to each well.[6]

  • The plates are re-incubated for 24-48 hours.

  • A color change from blue to pink indicates bacterial growth.

5. MIC Determination:

  • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[7]

Mandatory Visualizations

Signaling Pathway

The preliminary mechanism of action for this compound suggests that it targets MmpL3, a mycobacterial mycolic acid transporter.[1][2] The following diagram illustrates the role of MmpL3 in the transport of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibition Inhibition by this compound TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Binding TMM_periplasm TMM MmpL3->TMM_periplasm Transport CellWall Cell Wall Synthesis TMM_periplasm->CellWall Utilization This compound This compound This compound->MmpL3 Inhibits Transport

Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps in the Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC) of antimycobacterial compounds.

MABA_Workflow start Start prep_inoculum Prepare Mycobacterial Inoculum start->prep_inoculum inoculate Inoculate plate with bacteria prep_inoculum->inoculate drug_dilution Prepare Drug Dilution Series in 96-well plate drug_dilution->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_alamar Add Alamar Blue solution incubate->add_alamar reincubate Re-incubate for 24-48 hours add_alamar->reincubate read_results Read Results (Color Change) reincubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

References

Unveiling the Antimycobacterial Power of CRS400393: A Comparative Guide to Target Validation Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimycobacterial agent CRS400393 with genetic methods for target validation. By examining experimental data and detailed protocols, we explore the convergence of chemical and genetic approaches in confirming the essentiality of the mycolic acid transporter MmpL3 as a key therapeutic target in mycobacteria.

This compound is a potent benzothiazole amide antimycobacterial agent that has demonstrated significant activity against various mycobacterial species, including the difficult-to-treat Mycobacterium abscessus.[1] Its mechanism of action is the inhibition of MmpL3, a crucial transporter protein responsible for shuttling trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of mycobacteria. The integrity of the mycolic acid layer is paramount for the viability and pathogenicity of these bacteria. This guide delves into the cross-validation of this compound's activity through genetic methodologies, providing a robust framework for understanding its therapeutic potential.

Quantitative Comparison of Chemical and Genetic Inhibition of MmpL3

The efficacy of a targeted inhibitor can be powerfully corroborated by demonstrating that genetic alterations in the target protein confer resistance. Conversely, reducing the expression of the target gene should sensitize the organism to the inhibitor. The following tables summarize key quantitative data illustrating these principles for this compound and other MmpL3 inhibitors.

ParameterM. abscessus Wild-TypeM. abscessus CRS0393-Resistant MutantFold Change in MIC
CRS0393 MIC 0.015–0.06 µg/mL1–4 µg/mL~16-267

Table 1: Impact of MmpL3 Mutation on CRS0393 Minimum Inhibitory Concentration (MIC). Data from spontaneous resistant mutants of M. abscessus show a significant increase in the MIC of CRS0393, strongly indicating that MmpL3 is the primary target of the compound.[1]

ConditionSQ109 MIC (MmpL3 Inhibitor)
Wild-Type MmpL3 Expression 0.40 ± 0.10 µM
MmpL3 Knockdown (1 ng/ml ATc) 0.15 ± 0.04 µM
MmpL3 Knockdown (2 ng/ml ATc) 0.11 ± 0.10 µM
MmpL3 Knockdown (3 ng/ml ATc) 0.10 ± 0.11 µM

Table 2: Effect of MmpL3 Knockdown on the MIC of the MmpL3 Inhibitor SQ109 in M. tuberculosis. This table illustrates that a dose-dependent reduction in MmpL3 expression via CRISPR interference (CRISPRi) leads to increased susceptibility to an MmpL3 inhibitor.[2] While this specific experiment was not performed with this compound, it demonstrates a key genetic validation principle applicable to all MmpL3 inhibitors.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Generation and Analysis of Spontaneous Resistant Mutants

Objective: To isolate and characterize mutants resistant to this compound to identify the drug's target.

Protocol:

  • A large population of wild-type M. abscessus (e.g., 10^9 to 10^10 CFU) is plated on Middlebrook 7H10 agar containing CRS0393 at a concentration 5-10 times the MIC.

  • Plates are incubated at 37°C for 5-7 days until resistant colonies appear.

  • Individual resistant colonies are isolated and re-streaked on drug-containing agar to confirm the resistance phenotype.

  • The MIC of CRS0393 for the resistant isolates is determined using a broth microdilution method and compared to the wild-type strain.[1]

  • Genomic DNA is extracted from the resistant isolates. The mmpL3 gene is amplified by PCR and sequenced to identify mutations.

MmpL3 Knockdown using CRISPR interference (CRISPRi)

Objective: To control the expression of MmpL3 and assess its impact on mycobacterial growth and susceptibility to MmpL3 inhibitors.

Protocol:

  • A single-guide RNA (sgRNA) targeting the mmpL3 gene is designed and cloned into a mycobacterial CRISPRi vector. This vector typically contains a tetracycline-inducible promoter driving the expression of a nuclease-dead Cas9 (dCas9) and the sgRNA.

  • The CRISPRi construct is electroporated into M. tuberculosis or M. smegmatis.

  • To induce mmpL3 knockdown, the mycobacterial culture is treated with varying concentrations of anhydrotetracycline (ATc).

  • The level of mmpL3 transcript knockdown is quantified using RT-qPCR.

  • The effect of MmpL3 depletion on bacterial growth is monitored by measuring optical density (OD600) or colony-forming units (CFU) over time.

  • The MIC of an MmpL3 inhibitor (e.g., SQ109) is determined in the presence of different ATc concentrations to assess the impact of MmpL3 knockdown on drug susceptibility.[2][3]

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the MmpL3 signaling pathway and the experimental workflows for target validation.

MmpL3_Pathway Mycolic Acid Transport Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall FASII Fatty Acid Synthase II (FAS-II) TMM_syn Trehalose Monomycolate (TMM) Synthesis FASII->TMM_syn Mycolic Acid Precursors TMM TMM TMM_syn->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Substrate Mycolic_Acid_Layer Mycolic Acid Layer Assembly MmpL3->Mycolic_Acid_Layer TMM Translocation Cell_Wall Mature Cell Wall Mycolic_Acid_Layer->Cell_Wall This compound This compound This compound->MmpL3 Inhibition

Caption: Inhibition of the MmpL3 transporter by this compound blocks mycolic acid precursor transport.

Experimental_Workflow Cross-Validation Workflow cluster_chemical Chemical Approach cluster_genetic Genetic Approach Treat_WT Treat Wild-Type Mycobacteria with this compound Isolate_Resistant Isolate Resistant Mutants Treat_WT->Isolate_Resistant Sequence_MmpL3 Sequence mmpL3 Gene Isolate_Resistant->Sequence_MmpL3 Confirm_Target Confirm MmpL3 as Target Sequence_MmpL3->Confirm_Target Cross_Validation Cross-Validation Confirm_Target->Cross_Validation Create_Knockdown Create MmpL3 Knockdown Strain (CRISPRi) Induce_Knockdown Induce MmpL3 Repression Create_Knockdown->Induce_Knockdown Phenotype_Analysis Analyze Growth and Drug Susceptibility Induce_Knockdown->Phenotype_Analysis Validate_Essentiality Validate MmpL3 Essentiality and Target Engagement Phenotype_Analysis->Validate_Essentiality Validate_Essentiality->Cross_Validation

Caption: Workflow for cross-validating a drug target using chemical and genetic approaches.

References

Benchmarking CRS400393: A Novel MmpL3 Inhibitor for Nontuberculous Mycobacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Standard Treatments for Mycobacterium abscessus and Mycobacterium avium Complex

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of CRS400393, a novel benzothiazole amide antimycobacterial agent, against standard-of-care treatments for infections caused by nontuberculous mycobacteria (NTM), specifically Mycobacterium abscessus and Mycobacterium avium complex (MAC). The data presented is based on available preclinical studies and is intended to offer a benchmark for research and development purposes.

Mechanism of Action: Targeting Mycolic Acid Transport

This compound exerts its antimycobacterial effect by inhibiting MmpL3, a crucial transporter protein responsible for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, across the mycobacterial inner membrane. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier that contributes to the intrinsic drug resistance of these organisms. By blocking MmpL3, this compound disrupts the synthesis of the mycomembrane, leading to bacterial cell death.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM produces MmpL3 MmpL3 Transporter TMM->MmpL3 transported by Mycomembrane_Synthesis Mycomembrane Synthesis MmpL3->Mycomembrane_Synthesis translocates TMM to This compound This compound This compound->MmpL3 inhibits in_vivo_workflow Start Start Immunocompromised_Mice Select Immunocompromised Mouse Strain (e.g., C3HeB/FeJ) Start->Immunocompromised_Mice Infection Aerosol or Intranasal Infection with M. abscessus Immunocompromised_Mice->Infection Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound, Standard of Care) Infection->Treatment_Groups Dosing Administer Daily Treatment for a Defined Period (e.g., 28 days) Treatment_Groups->Dosing Endpoint Euthanize Mice at Specific Time Points Dosing->Endpoint Organ_Harvest Harvest Lungs and Spleens Endpoint->Organ_Harvest Homogenization Homogenize Organs Organ_Harvest->Homogenization Plating Plate Serial Dilutions on Agar Homogenization->Plating Incubation Incubate Plates and Enumerate CFU Plating->Incubation Analysis Analyze Data: Compare log10 CFU between groups Incubation->Analysis End End Analysis->End

Comparative Study of CRS400393 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the antimycobacterial agent CRS400393 and its analogs, focusing on their structure-activity relationships, mechanism of action, and relevant experimental data. It is intended for researchers, scientists, and drug development professionals working on novel therapeutics against mycobacterial infections.

Introduction

This compound is a potent benzothiazole amide that has demonstrated significant activity against a range of mycobacteria, including Mycobacterium abscessus and Mycobacterium avium complex.[1][2] Its primary mechanism of action is the inhibition of the essential mycobacterial membrane protein MmpL3, which is responsible for the transport of mycolic acid precursors, a critical component of the mycobacterial cell wall.[1][2] This guide summarizes the available data on this compound and its analogs, providing a framework for further research and development in this area.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro antimycobacterial activity of this compound and its analogs, as reported by Graham et al. (2018). The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Compound IDR GroupM. abscessus MIC (µg/mL)M. avium complex MIC (µg/mL)M. tuberculosis MIC (µg/mL)
This compound 4-trans-hydroxycyclohexyl0.032≤ 0.12
Analog 1cyclohexyl0.1280.5
Analog 24-cis-hydroxycyclohexyl0.0640.25
Analog 34,4-difluorocyclohexyl0.0640.25
Analog 44-oxocyclohexyl0.2581
Analog 5adamantyl>16>16>16

Data extracted from Graham J, et al. Bioorg Med Chem Lett. 2018 Oct 15;28(19):3177-3181.[1][2]

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the evaluation of this compound and its analogs.

Synthesis of this compound and Analogs

General Procedure: The synthesis of this compound and its analogs involves the amide coupling of a substituted 2-amino-benzothiazole intermediate with a variably substituted cycloalkyl carboxylic acid.[1]

Detailed Protocol: A detailed, step-by-step protocol for the synthesis of each analog is not publicly available. However, the general approach involves the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-diisopropylethylamine) in an appropriate solvent such as dichloroethane (DCE).[1] Purification is typically achieved through column chromatography.

Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Detailed Protocol:

  • Prepare a series of two-fold serial dilutions of the test compounds (this compound and its analogs) in a 96-well microtiter plate containing a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).

  • Inoculate each well with a standardized suspension of the mycobacterial strain to be tested (M. abscessus, M. avium complex, or M. tuberculosis).

  • Incubate the plates at the optimal growth temperature for the specific mycobacterial species (e.g., 37°C).

  • After an appropriate incubation period (which can range from days to weeks depending on the growth rate of the mycobacteria), determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by using a colorimetric indicator such as resazurin.

MmpL3 Inhibition Assay

Principle: The inhibition of MmpL3 can be assessed by measuring the accumulation of its substrate, trehalose monomycolate (TMM), or by using a competitive binding assay with a fluorescently labeled MmpL3 inhibitor.

Detailed Protocol (Spheroplast-based TMM Flippase Assay):

  • Generate spheroplasts from a suitable mycobacterial strain (e.g., M. smegmatis).

  • Metabolically label the cells with a radioactive precursor of mycolic acids (e.g., [14C]acetic acid).

  • Incubate the labeled spheroplasts with the test compounds (this compound and analogs) at various concentrations.

  • Assess the flipping of newly synthesized TMM from the inner to the outer leaflet of the cytoplasmic membrane by treating the spheroplasts with an enzyme that specifically degrades externally exposed TMM.

  • Quantify the amount of protected (internal) TMM by thin-layer chromatography and autoradiography. A higher amount of protected TMM in the presence of the inhibitor indicates inhibition of MmpL3 flippase activity.

In Vivo Efficacy in a Mouse Model of Infection

Principle: The in vivo efficacy of an antimycobacterial agent is evaluated by its ability to reduce the bacterial burden in the organs of infected animals.

Detailed Protocol:

  • Infect a cohort of susceptible mice (e.g., BALB/c or C57BL/6) with a standardized inoculum of the pathogenic mycobacterial strain (e.g., M. abscessus) via an appropriate route (e.g., aerosol or intravenous).

  • After establishing a stable infection, administer the test compounds (this compound and analogs) to different groups of mice at various doses and for a specified duration.

  • At the end of the treatment period, euthanize the mice and homogenize their lungs and/or spleens.

  • Determine the bacterial load in the organ homogenates by plating serial dilutions on appropriate agar medium and counting the colony-forming units (CFUs).

  • A significant reduction in the CFU count in the treated groups compared to the untreated control group indicates in vivo efficacy.

Mandatory Visualizations

MmpL3 Signaling Pathway and Inhibition

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm FAS_I Fatty Acid Synthase I Mycolic_Acid Mycolic Acid FAS_I->Mycolic_Acid Pks13 Pks13 TMM_Synthase TMM Synthase (e.g., Ag85) Pks13->TMM_Synthase Trehalose Trehalose Trehalose->TMM_Synthase TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM Mycolic_Acid->Pks13 MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_periplasm TMM MmpL3->TMM_periplasm Cell_Wall_Synthesis Cell Wall Synthesis (Arabinogalactan mycolylation, TDM formation) TMM_periplasm->Cell_Wall_Synthesis This compound This compound & Analogs This compound->MmpL3 Inhibition

Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.

Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC_Assay MIC Assay (M. abscessus, M. avium, M. tb) Characterization->MIC_Assay MmpL3_Inhibition MmpL3 Inhibition Assay Characterization->MmpL3_Inhibition Cytotoxicity Cytotoxicity Assay (Mammalian Cells) Characterization->Cytotoxicity Efficacy_Model Mouse Infection Model MIC_Assay->Efficacy_Model MmpL3_Inhibition->Efficacy_Model PK_Studies Pharmacokinetic Studies Cytotoxicity->PK_Studies PK_Studies->Efficacy_Model

Caption: Workflow for the preclinical evaluation of this compound and its analogs.

References

Confirming CRS400393 Target Engagement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of CRS400393, a potent antimycobacterial agent, and its engagement with its intended target, the mycobacterial mycolic acid transporter MmpL3. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of this compound's performance against other known MmpL3 inhibitors, supported by experimental data.

Executive Summary

This compound is a benzothiazole amide that demonstrates significant antimycobacterial activity. Preliminary mechanism of action studies, including metabolic labeling and the characterization of resistance mutations, have strongly indicated that its primary target is MmpL3.[1][2] This transporter is crucial for the assembly of the unique and protective mycobacterial outer membrane, making it a key target for novel anti-tuberculosis therapeutics. This guide will delve into the available data for this compound and compare it with other well-characterized MmpL3 inhibitors.

Data Presentation: Comparative Analysis of MmpL3 Inhibitors

To objectively assess the performance of this compound, its whole-cell activity, represented by Minimum Inhibitory Concentration (MIC) values, is compared with that of other established MmpL3 inhibitors. While direct in vitro IC50 or binding affinity (Kd) data for this compound against purified MmpL3 are not publicly available, the provided MIC values offer a robust measure of its efficacy in a cellular context.

CompoundChemical ClassMIC vs. M. tuberculosis H37Rv (μg/mL)MIC vs. M. abscessus (μg/mL)MIC vs. M. avium complex (μg/mL)Other Reported Activity
This compound Benzothiazole amide≤0.12[2]0.03 - 0.12[1]1 - 2[1]Active against drug-resistant M. tuberculosis strains and intracellularly.[2]
SQ109 Ethylene diamine0.17 (IC90, intracellular)--In clinical development; also inhibits menaquinone biosynthesis.
AU1235 Adamantyl urea---Potent MmpL3 inhibitor.
BM212 Pyrrole5 µM (approximately 2.1 μg/mL)[3]--Bactericidal against multidrug-resistant and intramacrophagic M. tuberculosis.[3]
NITD-349 Indolecarboxamide0.023 µM (approximately 0.01 μg/mL)[1][4][5]--Highly potent with favorable oral pharmacokinetics in animal models.[1]

Experimental Protocols for Target Engagement Confirmation

Several key experimental methodologies are employed to confirm that a compound targets MmpL3. Below are detailed protocols for two widely used assays.

Trehalose Monomycolate (TMM) Accumulation Assay

This assay directly assesses the functional inhibition of MmpL3 by measuring the intracellular accumulation of its substrate, trehalose monomycolate (TMM).

Protocol:

  • Culture Preparation: Grow Mycobacterium cultures to mid-log phase in a suitable broth medium.

  • Metabolic Labeling: Add a radiolabeled precursor, such as [¹⁴C]acetate, to the cultures and incubate to allow for its incorporation into cellular lipids, including TMM.

  • Compound Treatment: Expose the labeled cultures to the test compound (e.g., this compound) at various concentrations for a defined period. Include a vehicle control (e.g., DMSO) and a known MmpL3 inhibitor as a positive control.

  • Lipid Extraction: Harvest the bacterial cells and perform a total lipid extraction using a mixture of chloroform and methanol.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the chromatogram using an appropriate solvent system to separate the different lipid species.

  • Analysis: Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids. Inhibition of MmpL3 will result in a dose-dependent accumulation of TMM compared to the control.

Competitive Binding Assay using a Fluorescent Probe

This assay provides evidence of direct binding of a compound to MmpL3 by measuring the displacement of a fluorescently labeled probe known to bind to the same target.

Protocol:

  • Bacterial Strain: Utilize a strain of Mycobacterium smegmatis that overexpresses M. tuberculosis MmpL3 (e.g., MsmgΔmmpL3/pMVGH1-mmpL3tb).

  • Probe Labeling: Incubate the bacterial cells with a fluorescent MmpL3-specific probe, such as North 114 (a TAMRA-labeled indolecarboxamide analogue), at a fixed concentration (e.g., 4 µM) for 1 hour at 37°C.[1][2]

  • Washing: Wash the cells twice to remove any unbound probe.

  • Competitive Binding: Resuspend the probe-labeled cells and treat them with increasing concentrations of the test compound (e.g., this compound) for 1 hour at 37°C.[1][2]

  • Flow Cytometry: Wash the cells again, fix with paraformaldehyde, and analyze the fluorescence intensity of the bacterial population using a flow cytometer.

  • Data Analysis: A dose-dependent decrease in the mean fluorescence intensity indicates that the test compound is competing with the fluorescent probe for binding to MmpL3.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the key processes involved in MmpL3 function and its inhibition, the following diagrams have been generated using the DOT language.

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis Pks13 Pks13 Mycolic Acid Synthesis->Pks13 Trehalose Trehalose Trehalose->Pks13 TMM Trehalose Monomycolate (TMM) Pks13->TMM MmpL3 MmpL3 TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Powered by PMF Ag85 complex Ag85 complex TMM_periplasm->Ag85 complex TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Mycolated Arabinogalactan Mycolated Arabinogalactan Ag85 complex->Mycolated Arabinogalactan Arabinogalactan Arabinogalactan Arabinogalactan->Ag85 complex This compound This compound This compound->MmpL3 Inhibition

Caption: MmpL3-mediated mycolic acid transport pathway and the inhibitory action of this compound.

TMM_Accumulation_Workflow Mycobacteria Culture Mycobacteria Culture Metabolic Labeling\n([14C]acetate) Metabolic Labeling ([14C]acetate) Mycobacteria Culture->Metabolic Labeling\n([14C]acetate) Compound Treatment\n(this compound) Compound Treatment (this compound) Metabolic Labeling\n([14C]acetate)->Compound Treatment\n(this compound) Lipid Extraction Lipid Extraction Compound Treatment\n(this compound)->Lipid Extraction TLC Analysis TLC Analysis Lipid Extraction->TLC Analysis Autoradiography Autoradiography TLC Analysis->Autoradiography TMM Accumulation\n(Target Engagement) TMM Accumulation (Target Engagement) Autoradiography->TMM Accumulation\n(Target Engagement)

Caption: Experimental workflow for the Trehalose Monomycolate (TMM) Accumulation Assay.

Competitive_Binding_Workflow MmpL3 Overexpressing Strain MmpL3 Overexpressing Strain Incubate with\nFluorescent Probe Incubate with Fluorescent Probe MmpL3 Overexpressing Strain->Incubate with\nFluorescent Probe Wash Wash Incubate with\nFluorescent Probe->Wash Incubate with\nthis compound Incubate with This compound Wash->Incubate with\nthis compound Flow Cytometry Flow Cytometry Incubate with\nthis compound->Flow Cytometry Decreased Fluorescence\n(Target Engagement) Decreased Fluorescence (Target Engagement) Flow Cytometry->Decreased Fluorescence\n(Target Engagement)

Caption: Experimental workflow for the Competitive Binding Assay.

References

Statistical Validation of CRS400393: A Comparative Analysis of Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental data for CRS400393, a novel antimycobacterial agent, with established alternatives. The information presented is intended to aid researchers and drug development professionals in evaluating its potential as a therapeutic candidate. All quantitative data is supported by published experimental findings.

Introduction to this compound

This compound is a potent, mycobacteria-specific benzothiazole amide that targets the essential mycolic acid transporter, MmpL3.[1][2] Mycolic acids are crucial components of the mycobacterial cell wall, and their disruption leads to bacterial death.[1] This novel mechanism of action makes this compound a promising candidate for the treatment of mycobacterial infections, including those caused by nontuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb).

In Vitro Efficacy: A Head-to-Head Comparison

The in vitro potency of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The following table summarizes the MIC values for this compound against clinically relevant mycobacterial species and compares them with other MmpL3 inhibitors and standard-of-care drugs.

CompoundTarget OrganismMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Citation(s)
This compound Mycobacterium abscessus≤0.03–0.5--[1][2][3]
Mycobacterium tuberculosis0.12–0.5--[3]
SQ109 Mycobacterium tuberculosis0.22 - 0.5--[4][5]
Mycobacterium abscessus4 - 16--[6]
Bedaquiline Mycobacterium abscessus0.007 - 10.0620.125[7]

Note: MIC values can vary depending on the specific strains and testing methodologies used.

In Vivo Efficacy in a Murine Model

Preclinical in vivo studies are critical for evaluating the therapeutic potential of a drug candidate in a living organism. The following table summarizes the available in vivo efficacy data for this compound in a mouse model of M. abscessus infection and provides a comparison with SQ109 in a murine model of tuberculosis.

CompoundAnimal ModelDosing and AdministrationEfficacyCitation(s)
This compound Dexamethasone-treated C3HeB/FeJ mice infected with M. abscessus strain 1038 mg/kg, intranasal, once daily for 28 daysWell-tolerated and demonstrated efficacy.[1][2]
25 mg/kg, oral, once daily for 28 daysWell-tolerated.[1][2]
SQ109 C57BL/6 mice infected with M. tuberculosis H37Rv10 mg/kg, oral, once daily for 28 days~1.5 log10 reduction in lung CFU and ~1 log10 reduction in spleen CFU compared to untreated controls.[5][8]

Mechanism of Action and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_peri Trehalose Monomycolate (Periplasm) MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (Cytoplasm) TMM_cyto->MmpL3 Transport Mycolic_acid Mycolic Acid Incorporation into Cell Wall TMM_peri->Mycolic_acid This compound This compound This compound->MmpL3 Inhibition

Figure 1. Proposed mechanism of action of this compound via inhibition of the MmpL3 transporter.

A Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate C Inoculate wells with the bacterial suspension A->C B Prepare standardized mycobacterial inoculum (0.5 McFarland) B->C D Incubate plates at 37°C C->D E Read plates visually for bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

A Infect mice with a standardized dose of mycobacteria (e.g., intratracheal) B Initiate treatment with this compound or control vehicle at a defined time post-infection A->B C Administer treatment daily for a specified duration (e.g., 28 days) B->C D Monitor mice for clinical signs and body weight C->D E At the end of the treatment period, harvest lungs and spleen C->E F Homogenize organs and plate serial dilutions on appropriate agar E->F G Incubate plates and enumerate colony-forming units (CFU) F->G H Calculate log10 CFU reduction compared to the control group G->H

Figure 3. General workflow for in vivo efficacy testing in a mouse model of mycobacterial infection.

Detailed Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for mycobacteria.[9][10][11]

  • Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the drug are then prepared in cation-adjusted Mueller-Hinton broth (or Middlebrook 7H9 broth for Mtb) in a 96-well microtiter plate.

  • Inoculum Preparation: Mycobacterial colonies from a fresh culture are suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the drug dilutions, as well as positive (no drug) and negative (no bacteria) control wells, is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are sealed and incubated at 37°C. The incubation period varies depending on the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria like M. abscessus, and up to 21 days for M. tuberculosis).

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth.

In Vivo Mouse Model of Mycobacterium abscessus Lung Infection

This protocol is a generalized representation based on published studies of M. abscessus lung infection in mice.[12][13][14]

  • Animal Model: Immunocompromised mice (e.g., dexamethasone-treated C3HeB/FeJ or SCID mice) are often used to establish a persistent infection.

  • Bacterial Culture: M. abscessus is grown in an appropriate broth medium to the mid-log phase.

  • Infection: Mice are anesthetized and infected via intratracheal or intranasal administration of a standardized inoculum of M. abscessus.

  • Treatment: At a specified time post-infection (e.g., 24 hours), treatment with this compound or a vehicle control is initiated. The drug is administered at the desired dose and route (e.g., oral gavage or intranasal instillation) once daily for a predetermined duration (e.g., 28 days).

  • Monitoring: The health of the mice is monitored daily, including body weight measurements.

  • Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically harvested. The organs are homogenized, and serial dilutions of the homogenates are plated on appropriate agar plates (e.g., Middlebrook 7H11).

  • Data Analysis: After incubation, the number of colony-forming units (CFU) is counted, and the bacterial load per organ is calculated. The efficacy of the treatment is determined by comparing the log10 CFU reduction in the treated group to the vehicle control group.

Conclusion

The available experimental data indicates that this compound is a potent inhibitor of mycobacterial growth, with promising in vitro activity against both Mycobacterium abscessus and Mycobacterium tuberculosis. Its efficacy in a murine model of M. abscessus infection further supports its potential as a novel therapeutic agent. Head-to-head comparative studies with a broader range of clinical isolates and further in vivo efficacy studies against M. tuberculosis will be crucial in fully elucidating its clinical potential relative to existing and emerging antimycobacterial drugs. The unique mechanism of action targeting MmpL3 positions this compound as a valuable candidate in the ongoing search for more effective treatments for challenging mycobacterial infections.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of Laboratory Chemical CRS400393

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a substance identified as "CRS400393" was found in the available resources. The following information is a generalized guideline for the safe handling and disposal of a hypothetical hazardous laboratory chemical. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical they are working with and adhere to their institution's and local authorities' waste disposal regulations.

This document provides a procedural, step-by-step guide for the safe disposal of hazardous chemical waste, designed to be a primary resource for laboratory safety and chemical handling.

Quantitative Data Summary

The following table summarizes the key hazard and waste profile information for a typical hazardous laboratory chemical. This data is essential for making informed decisions on handling and disposal.

ParameterValueSignificance for Disposal
Chemical State LiquidDetermines the type of containment needed. Liquids must be in leak-proof containers and may require secondary containment to prevent spills.[1]
pH 2.5Indicates high corrosivity. Corrosive wastes must be segregated from other waste types to prevent violent reactions. Neutralization may be required before disposal.
Flash Point 25°C (77°F)Classified as a flammable liquid.[2] Must be stored away from ignition sources such as heat, sparks, and open flames.[2] Requires collection in a designated flammable waste container.[3]
Toxicity Acute Oral Toxicity: Category 3Poses a significant health risk if ingested. Personal Protective Equipment (PPE) is critical during handling.
Acute Inhalation Toxicity: Category 4Harmful if inhaled.[2] All handling and preparation for disposal should be conducted in a well-ventilated area or under a chemical fume hood.[4]
Environmental Hazards Marine PollutantShould not be released into the environment.[5] Prohibited from drain disposal.
Compatible Storage Glass, Polytetrafluoroethylene (PTFE)Waste must be stored in containers made of compatible materials to prevent degradation of the container.[1][6]
Incompatible Materials Strong Oxidizing Agents, Bases, MetalsMust be segregated from incompatible materials to avoid dangerous chemical reactions.[5]
Waste Code (Assigned) D001 (Ignitable), D002 (Corrosive)Federal and local regulations require proper labeling of hazardous waste with appropriate codes for tracking and disposal.

Experimental Protocol: Hazardous Waste Disposal

This protocol outlines the standard operating procedure for the collection and disposal of a hazardous chemical waste like this compound.

Objective: To safely collect, store, and dispose of hazardous chemical waste in compliance with institutional and regulatory standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat.

  • Designated hazardous waste container (compatible material, e.g., glass or PTFE-lined).

  • Hazardous waste label.

  • Secondary containment bin.

  • Chemical fume hood.

Procedure:

  • Preparation and PPE:

    • Before handling the waste, put on all required PPE.

    • Ensure that a chemical spill kit is readily accessible.

    • Perform all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Waste Container Labeling:

    • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) office.[1]

    • Affix a hazardous waste label to the container before adding any waste.

    • Fill out the label completely, including the full chemical name(s) of the waste constituents, estimated concentrations, and the date.[3]

  • Waste Collection:

    • Carefully pour the liquid waste into the labeled container, using a funnel if necessary to prevent spills.

    • Do not mix incompatible waste streams.[1] For example, do not mix acidic waste with basic waste, or flammable waste with oxidizers.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and to prevent spills.

  • Container Sealing and Storage:

    • Securely close the container cap.[1][6] A container with a funnel left in it is not considered closed.[6]

    • Wipe the exterior of the container clean of any residual chemical contamination.

    • Place the sealed container in a secondary containment bin to mitigate potential leaks or spills.[1]

    • Store the waste in a designated and properly labeled satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat and ignition sources if the waste is flammable.[2]

  • Disposal Request:

    • Once the waste container is full or is no longer being added to, submit a chemical waste pickup request to your institution's EHS department.[1]

    • Do not dispose of hazardous chemicals down the drain or in the regular trash.[1]

  • Disposal of Empty Containers:

    • For containers that held acutely toxic chemicals, they must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[1][6]

    • For other hazardous chemical containers, thoroughly empty them, and the first rinse must be collected as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal depending on local regulations.

Logical Workflow for Hazardous Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of hazardous laboratory waste.

cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal start Identify Waste Chemical ppe Don Appropriate PPE start->ppe Consult SDS label_container Label Waste Container ppe->label_container collect_waste Collect Waste in Fume Hood label_container->collect_waste check_fill Container >90% Full? collect_waste->check_fill check_fill->collect_waste No seal_container Securely Seal Container check_fill->seal_container Yes store_waste Store in Secondary Containment in Designated Area seal_container->store_waste request_pickup Request EHS Pickup store_waste->request_pickup end_process Waste Removed by EHS request_pickup->end_process

Caption: Workflow for the safe collection and disposal of hazardous laboratory chemical waste.

References

Personal protective equipment for handling CRS400393

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the potent, mycobacteria-specific antimycobacterial agent, CRS400393. As a novel research compound with limited safety data, a cautious approach is paramount. This document outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and disposal plans to ensure the well-being of laboratory personnel.

Compound Identification and Hazard Assessment

This compound is identified as 5-Methyl-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)bicyclo[3.3.1]nonane-1-carboxamide , a potent inhibitor of the mycobacterial mycolic acid transporter MmpL3. While it may be supplied with a "non-hazardous" shipping classification, the full toxicological properties of this research chemical are unknown. Therefore, it should be handled with the same precautions as any potent, biologically active compound of unknown toxicity.

Potential Hazards:

  • The toxicological properties have not been fully investigated.

  • As an antimycobacterial agent, it is designed to be biologically active.

  • The presence of a trifluoromethoxy group and a benzothiazole moiety suggests that thermal decomposition could release toxic fumes, such as hydrogen fluoride, nitrogen oxides, and sulfur oxides.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a risk of splashing.Protects eyes from splashes and airborne particles.
Skin Protection - Gloves: Nitrile gloves (minimum 0.11 mm thickness). Check manufacturer's data for chemical resistance. Double gloving is recommended. - Lab Coat: A fully buttoned lab coat, preferably a barrier coat. - Additional Protection: Disposable sleeves for extensive work.Prevents skin contact with the compound. Double gloving provides an extra layer of protection. A barrier coat offers superior protection compared to a standard lab coat.
Respiratory Protection A NIOSH-approved N95 or higher respirator is recommended, especially when handling the powder form or creating aerosols. Use in a certified chemical fume hood is the primary engineering control.Minimizes the risk of inhaling the compound, particularly in powder form.

Operational and Disposal Plans

Handling Procedures
  • Engineering Controls: All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Weigh the compound in a fume hood on a tared, disposable weigh boat.

  • Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the solid to minimize dust generation.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

Spill Management
  • Small Spills (Solid):

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the paper towels with water.

    • Wipe the area from the outside in.

    • Place all contaminated materials in a sealed container for hazardous waste disposal.

  • Small Spills (Liquid Solution):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Place the contaminated absorbent material into a sealed container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan
  • Waste Classification: All waste containing this compound (solid, solutions, contaminated PPE) must be treated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all waste streams.

  • Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS (if available) & this Guide b Identify Hazards & Assess Risks a->b c Select & Don Appropriate PPE b->c d Weigh Solid Compound c->d Proceed to handling e Prepare Stock Solutions d->e f Perform Experiment e->f g Decontaminate Work Area f->g Experiment complete h Segregate & Label Hazardous Waste g->h i Doff PPE h->i j Wash Hands Thoroughly i->j k Spill Occurs l Follow Spill Management Protocol k->l m Exposure Occurs n Follow First Aid & Seek Medical Attention m->n

Safe handling workflow for this compound.

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.